SHP389
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPFUYPXLMTMT-KPZWWZAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SHP389: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SHP2 inhibition. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying science.
Discovery and Rationale
The discovery of this compound was the culmination of a structure-based drug design and scaffold morphing effort aimed at identifying novel allosteric inhibitors of SHP2 with improved drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Allosteric inhibition of SHP2, by locking the enzyme in an auto-inhibited conformation, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.[2]
The development of this compound originated from the optimization of a fused, bicyclic screening hit. Through iterative cycles of chemical synthesis and biological testing, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone scaffold was identified. This scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The core pyrazolopyrimidinone scaffold is constructed, followed by the introduction of the key side chains. While the specific, step-by-step synthesis of this compound is not detailed as a singular protocol in the primary literature, the general synthetic scheme for analogous pyrazolopyrimidinones is provided. The following is a representative synthesis based on the procedures described for similar compounds in the same chemical series.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Representative):
A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available. The general methods reported for the synthesis of analogous pyrazolopyrimidinones in the primary literature involve standard organic chemistry techniques. Key reactions include:
-
Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by cyclization.
-
Introduction of the Aryl Side Chain: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, is used to attach the substituted aryl group to the pyrazolopyrimidinone core.
-
Introduction of the Spirocyclic Side Chain: The final side chain is introduced through a nucleophilic aromatic substitution or another coupling reaction.
The purification of intermediates and the final product is typically performed using column chromatography on silica gel, and the characterization is done using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.
The primary signaling pathway modulated by this compound is the RAS-MAPK pathway. By inhibiting SHP2, this compound blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).
Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potency as an allosteric SHP2 inhibitor.
Table 1: In Vitro Potency of this compound
| Assay | IC50 (nM) |
| SHP2 Biochemical Assay | 36 |
| p-ERK Cellular Assay | 36 |
Data sourced from MedchemExpress and MedKoo Biosciences product pages, referencing the primary literature.[2][3]
Experimental Protocols:
-
SHP2 Biochemical Assay: The enzymatic activity of SHP2 is measured in the presence of varying concentrations of the inhibitor. A common method involves a fluorescence-based assay that monitors the dephosphorylation of a substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
p-ERK Cellular Assay: A cell-based assay is used to determine the effect of the inhibitor on the downstream signaling of the MAPK pathway. This is often a Western blot or an ELISA-based assay that quantifies the levels of phosphorylated ERK in cells treated with the inhibitor.
Pharmacokinetics and In Vivo Efficacy
Detailed pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain. The primary publication indicates that this compound modulates MAPK signaling in vivo, suggesting that it has sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1] Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in various preclinical cancer models.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development of other SHP2 inhibitors is ongoing, with several compounds in various phases of clinical investigation for the treatment of solid tumors.
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program. Its discovery has provided a valuable chemical tool for studying the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other SHP2 inhibitors.
References
- 1. WO2021236775A1 - Small molecule degraders of shp2 protein - Google Patents [patents.google.com]
- 2. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]
SHP389: A Deep Dive into its Mechanism of Action in the RAS-ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP389 is a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately leading to the activation of the RAS-ERK (MAPK) signaling pathway. Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on the RAS-ERK pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action: Allosteric Inhibition of SHP2
Unlike orthosteric inhibitors that bind directly to the catalytic active site, this compound is an allosteric inhibitor that binds to a distinct pocket on the SHP2 protein. This allosteric binding site is located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.
In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the PTP catalytic site, preventing substrate access. Upon upstream signaling, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffold proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, opening the catalytic site and activating the phosphatase.
This compound exerts its inhibitory effect by binding to and stabilizing the inactive, auto-inhibited conformation of SHP2. This prevents the conformational change required for SHP2 activation, thereby locking the enzyme in a closed state and inhibiting its phosphatase activity. The consequence of this inhibition is the disruption of the signal relay from upstream RTKs to downstream effectors in the RAS-ERK pathway.
Quantitative Data
This compound has demonstrated potent inhibition of SHP2 and downstream signaling in preclinical studies. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (SHP2) | 36 nM | Biochemical Assay | [1] |
| IC50 (p-ERK) | 36 nM | Cellular Assay | [1] |
Further preclinical data on the effects of this compound on cell proliferation, RAS-GTP levels, and pERK inhibition across a panel of cancer cell lines with various mutations are currently being investigated and will be updated as they become publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other SHP2 inhibitors.
RAS-GTP Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound RAS in cells.
Materials:
-
Cell lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
RAF1-RBD (RAS Binding Domain) beads (e.g., agarose-conjugated)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-RAS antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse cells on ice with cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize total protein concentration for each sample.
-
Incubate a portion of the lysate with RAF1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-RAS antibody to detect the amount of active RAS pulled down.
-
Run a parallel Western blot with total cell lysates to determine the total RAS levels for normalization.
References
The Structure-Activity Relationship of SHP389: An In-depth Technical Guide for Researchers
An Exploration of the Allosteric Inhibition of SHP2 and the Optimization of Pyrazolopyrimidinone-Based Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of SHP389, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, immunology, and medicinal chemistry.
Introduction: SHP2 as a Therapeutic Target
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including developmental disorders and multiple cancers. Consequently, SHP2 has emerged as a compelling target for therapeutic intervention. This compound is a product of extensive medicinal chemistry efforts aimed at identifying novel, potent, and selective allosteric inhibitors of SHP2.
Structure-Activity Relationship (SAR) of Pyrazolopyrimidinone Analogs
The development of this compound originated from the optimization of a pyrazolopyrimidinone scaffold. The following tables summarize the quantitative SAR data for a series of analogs, highlighting the impact of various structural modifications on SHP2 inhibition and cellular activity.
Table 1: SAR of the Spirocyclic Amine Moiety
| Compound | R Group | SHP2 IC50 (µM) | p-ERK IC50 (µM) |
| 11 | 4-amino-4-methylpiperidin-1-yl | 0.015 | 0.091 |
| 12 | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 0.007 | 0.036 |
| 13 | (3R,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 0.018 | 0.080 |
| 14 | (S)-3-aminopiperidin-1-yl | 0.025 | 0.150 |
| 15 | (R)-3-aminopiperidin-1-yl | 0.023 | 0.140 |
| This compound (1) | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 0.007 | 0.036 |
Data extracted from the Supporting Information of "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors", Journal of Medicinal Chemistry, 2019.
Table 2: SAR of the Pendant Chloroarene Group
| Compound | Ar Group | SHP2 IC50 (µM) | p-ERK IC50 (µM) |
| 14 | 2,3-dichlorophenyl | 0.025 | 0.150 |
| 16 | 2,5-dichlorophenyl | 0.045 | 0.250 |
| 17 | 3-chloro-2-(cyclopropylamino)pyridin-4-yl | 0.007 | 0.036 |
| 18 | 2-chloro-3-methoxyphenyl | 0.080 | 0.450 |
| 19 | 2-chloro-4-fluorophenyl | 0.030 | 0.180 |
| This compound (1) | 3-chloro-2-(cyclopropylamino)pyridin-4-yl | 0.007 | 0.036 |
Data extracted from the Supporting Information of "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors", Journal of Medicinal Chemistry, 2019.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
SHP2 Biochemical Assay
The catalytic activity of SHP2 was determined using a prompt fluorescence assay with the surrogate substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP substrate
-
Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (in DMSO)
-
384-well black microplates
Procedure:
-
A solution of SHP2 protein is prepared in the assay buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In the microplate, 5 µL of the compound solution is mixed with 10 µL of the SHP2 enzyme solution.
-
The plate is incubated for 60 minutes at room temperature to allow for compound binding.
-
The enzymatic reaction is initiated by adding 10 µL of the DiFMUP substrate solution.
-
The fluorescence intensity is measured immediately on a plate reader with excitation at 340 nm and emission at 450 nm.
-
IC50 values are calculated from the dose-response curves.
Cellular p-ERK Assay
The cellular potency of the SHP2 inhibitors was assessed by measuring the phosphorylation of ERK (p-ERK), a downstream substrate in the MAPK pathway.
Materials:
-
KYSE-520 human esophageal squamous carcinoma cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (in DMSO)
-
Lysis buffer
-
Antibodies: anti-p-ERK1/2, anti-total ERK1/2
-
ELISA or Western blotting reagents
-
96-well cell culture plates
Procedure:
-
KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with a serum-free medium for 4 hours to starve the cells.
-
Cells are pre-incubated with serially diluted test compounds for 1 hour.
-
Cells are then stimulated with a growth factor (e.g., EGF or FGF) for 10 minutes to induce ERK phosphorylation.
-
The medium is aspirated, and the cells are lysed with a suitable lysis buffer.
-
The concentration of p-ERK and total ERK in the cell lysates is quantified using an ELISA kit or by Western blotting.
-
IC50 values are determined by normalizing the p-ERK signal to the total ERK signal and plotting the percentage of inhibition against the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: SHP2 signaling pathway and the mechanism of inhibition by this compound.
Caption: General workflow for the structure-activity relationship studies of this compound.
SHP2 Phosphatase Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating a variety of cellular processes. It is a critical component of multiple signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are fundamental to cell growth, differentiation, migration, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome and various malignancies, making it a compelling therapeutic target in oncology. This guide provides a comprehensive technical overview of SHP2's core signaling pathways, methodologies for its study, and its role as a target for drug development.
Introduction to SHP2
SHP2 is a ubiquitously expressed protein that acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs), cytokine receptors, and integrins. Its function is multifaceted, acting as both a phosphatase and a scaffolding protein. The structure of SHP2 consists of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.
Under basal conditions, SHP2 exists in a catalytically inactive, autoinhibited conformation where the N-SH2 domain sterically blocks the PTP domain's active site. Activation of SHP2 is a multi-step process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on activated receptors or docking/scaffolding proteins like GAB1/2 and IRS1. This binding induces a conformational change that relieves the autoinhibition, allowing the PTP domain to access its substrates.
Core Signaling Pathways Regulated by SHP2
SHP2 is a key transducer in several major signaling cascades, predominantly acting as a positive regulator of the RAS-MAPK pathway, while its influence on other pathways like PI3K/AKT and JAK/STAT can be context-dependent.
The RAS/ERK Pathway
SHP2 is a crucial upstream regulator of the RAS/ERK (MAPK) pathway, which is essential for cell proliferation and survival. Upon stimulation by growth factors (e.g., EGF, FGF, PDGF), RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins such as GAB1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains. The activated SHP2 then dephosphorylates specific substrates, leading to the activation of RAS. One key mechanism involves the dephosphorylation of RAS GTPase-activating proteins (GAPs), which are negative regulators of RAS, thereby promoting the accumulation of active, GTP-bound RAS. Activated RAS then initiates a kinase cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation.
.
The Pivotal Role of SHP2 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator of cancer cell proliferation and survival. This non-receptor protein tyrosine phosphatase functions as a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), cytokines, and growth factors, predominantly through the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. Its established role as a proto-oncogene has positioned SHP2 as a compelling therapeutic target for a wide array of malignancies. This technical guide provides an in-depth examination of the mechanisms by which SHP2 drives cancer cell proliferation, details key experimental methodologies for its study, and presents quantitative data on the effects of its inhibition and depletion.
Introduction
SHP2 is a ubiquitously expressed protein tyrosine phosphatase that, counterintuitively for a phosphatase, often plays a positive role in signal transduction.[1][2] It is a key mediator of signaling pathways that are fundamental to cell growth, differentiation, and survival.[3] Dysregulation of SHP2 activity, through either genetic mutations or overexpression, is implicated in the pathogenesis of numerous human cancers, including lung, breast, colorectal, and hematopoietic malignancies.[4][5][6] SHP2's central role in oncogenic signaling has spurred the development of potent and selective allosteric inhibitors, several of which are currently in clinical trials.[7] This guide delves into the core molecular mechanisms of SHP2-mediated cancer cell proliferation, offering a technical resource for researchers and drug developers in the field of oncology.
SHP2 Signaling Pathways in Cancer Proliferation
SHP2 integrates signals from various upstream receptors to modulate several key downstream pathways critical for cell proliferation.
The RAS-ERK Pathway
The most well-characterized function of SHP2 is its role as a crucial activator of the RAS-ERK (also known as MAPK) signaling cascade.[2] Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins like Grb2-associated binder 1 (Gab1). This recruitment relieves the auto-inhibited conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, including RAS GTPase-activating proteins (GAPs), which in turn promotes the accumulation of the active, GTP-bound form of RAS.[8] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to activate transcription factors that drive cell cycle progression and proliferation.[8]
The PI3K-AKT Pathway
SHP2's role in the phosphatidylinositol 3-kinase (PI3K)-AKT pathway is more complex and can be context-dependent. In some cancers, such as breast cancer, SHP2 has been shown to positively regulate this pathway, contributing to cell proliferation and survival.[9] SHP2 can dephosphorylate and inactivate phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K-AKT pathway. By inhibiting PTEN, SHP2 promotes the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets to promote cell cycle progression and inhibit apoptosis.
References
- 1. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sellerslab.org [sellerslab.org]
- 5. Tyrosine phosphatase SHP2 promotes breast cancer progression and maintains tumor-initiating cells via activation of key transcription factors and a positive feedback signaling loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Binding Site of SHP389 on SHP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of SHP389, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the structural basis of the this compound-SHP2 interaction, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to SHP2 and its Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) cascade.[1] It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.
SHP2 exists in an autoinhibited conformation, where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.
Allosteric inhibitors of SHP2, such as this compound, function by binding to a site distinct from the active site. This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3]
The this compound Binding Site on SHP2
The co-crystal structure of SHP2 in complex with this compound (PDB ID: 6MDC) reveals a well-defined allosteric binding pocket located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the PTP domains.[1] This "tunnel-like" pocket is a hallmark of this class of allosteric inhibitors.
Key Interacting Residues:
A detailed analysis of the SHP2-SHP389 interface in the 6MDC structure highlights several key residues crucial for the binding and stabilization of the inhibitor. These interactions are a combination of hydrogen bonds, hydrophobic interactions, and a cation-π interaction.
| Interacting SHP2 Residue | Domain | Type of Interaction with this compound |
| Arg111 | C-SH2 | Hydrogen Bond, Cation-π Interaction |
| Glu250 | PTP | Hydrogen Bond |
| Met70 | N-SH2 | Hydrophobic |
| Ala72 | N-SH2 | Hydrophobic |
| Gln79 | N-SH2 | Hydrophobic |
| Thr108 | C-SH2 | Hydrophobic |
| Phe113 | C-SH2 | Hydrophobic |
| Thr253 | PTP | Hydrophobic |
| Gln257 | PTP | Hydrophobic |
This table is generated based on the analysis of the PDB entry 6MDC and may not be exhaustive.
The pyrazolopyrimidinone core of this compound forms crucial hydrogen bonds with Arg111 and Glu250. The 2-amino, 3-chloropyridine moiety engages in a cation-π interaction with the side chain of Arg111, further anchoring the inhibitor in the pocket. The surrounding hydrophobic residues from all three domains create a favorable environment for the binding of the rest of the this compound molecule.
Quantitative Data for this compound-SHP2 Interaction
The inhibitory potency of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SHP2 | Enzymatic Assay | 36 | [4] |
| This compound | p-ERK | Cellular Assay | 36 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's interaction with SHP2.
In Vitro SHP2 Enzymatic Inhibition Assay (Representative Protocol)
This protocol is adapted from established methods for measuring SHP2 phosphatase activity and its inhibition.[5][6]
Objective: To determine the IC50 value of this compound against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
This compound (or other test inhibitors) dissolved in DMSO
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, 1 mM EDTA, and 0.05% BSA.
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (e.g., 2.5 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 10 µL of DiFMUP substrate (e.g., 200 µM final concentration) in Assay Buffer to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final fluorescence intensity.
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) (Representative Protocol)
CETSA is a powerful method to confirm target engagement of an inhibitor in a cellular context.[7][8]
Objective: To demonstrate the binding of this compound to SHP2 in intact cells.
Materials:
-
Cells expressing SHP2 (e.g., KYSE-520)
-
This compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against SHP2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody. An antibody against a loading control should also be used.
-
Quantify the band intensities.
-
Plot the amount of soluble SHP2 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
This compound, by inhibiting SHP2, modulates several key signaling pathways implicated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
SHP2 in the RAS-RAF-MEK-ERK Signaling Pathway
Caption: SHP2's role in the RAS-RAF-MEK-ERK pathway and its inhibition by this compound.
SHP2 in the JAK-STAT Signaling Pathway
Caption: SHP2's modulatory role in the JAK-STAT pathway and the effect of this compound.
SHP2 in the PD-1/PD-L1 Immune Checkpoint Pathway
Caption: SHP2's role in the PD-1/PD-L1 pathway and its inhibition by this compound.
Experimental Workflow for this compound Characterization
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SHP389 (TNO155): A Novel SHP2 Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a key regulator of the tumor microenvironment (TME).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors and hematological malignancies.[2][4] SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of SHP2 currently under clinical investigation.[5][6] This technical guide provides a comprehensive overview of this compound and its effects on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.
Introduction to SHP2 and its Role in Cancer
SHP2 is a ubiquitously expressed phosphatase that integrates signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[2][3] It acts as a critical signaling hub, modulating pathways that are frequently hyperactivated in cancer, such as those driven by EGFR, KRAS, and BRAF mutations.[1][4] Beyond its cell-intrinsic roles in promoting tumor growth, SHP2 is a key regulator of the immune landscape within the TME.[1] It is involved in the PD-1/PD-L1 immune checkpoint pathway, influencing T-cell activation and exhaustion.[5][7] Furthermore, SHP2 signaling can modulate the function of various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), often contributing to an immunosuppressive TME that fosters tumor progression and resistance to therapy.[8][9] The dual role of SHP2 in both tumor cell proliferation and immune evasion makes it a compelling therapeutic target in oncology.[10]
This compound (TNO155): A Potent and Selective Allosteric SHP2 Inhibitor
This compound (TNO155) is an orally bioavailable, allosteric inhibitor that locks SHP2 in an auto-inhibited conformation.[5][10] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[5] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.[11]
Effects of this compound on the Tumor Microenvironment
SHP2 inhibition by agents like this compound instigates a multi-faceted remodeling of the TME, impacting both innate and adaptive immune responses.
Modulation of T-Cell Function
SHP2 is a crucial downstream effector of the PD-1 signaling pathway, which is a major immune checkpoint that suppresses T-cell activity.[7] Inhibition of SHP2 can augment CD8+ cytotoxic T-cell mediated anti-tumor immunity.[10] Preclinical studies with SHP2 inhibitors have shown increased production of effector cytokines such as IFN-γ and granzyme B by tumor-infiltrating CD8+ T-cells.[10]
Repolarization of Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages are a key component of the TME and can exist in either a pro-inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling has been implicated in promoting the M2-like phenotype of TAMs.[12] Inhibition of SHP2 can lead to the repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor functions.[13][14]
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. SHP2 signaling is involved in the differentiation and function of myeloid cells.[8][15] Inhibition of SHP2 has the potential to reduce the accumulation and suppressive activity of MDSCs within the TME.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of SHP2 inhibitors, including this compound (TNO155).
Table 1: Clinical Trial Data for TNO155 (this compound)
| Parameter | Value | Study/Reference |
| Phase I Monotherapy (NCT03114319) | ||
| Number of Patients | 118 | [1][4] |
| Common Cancer Types | Colorectal (54%), GIST (16%), NSCLC (12%) | [1][4] |
| Dosing Schedules | 1.5-70 mg QD (2w on/1w off), 30-50 mg BID (2w on/1w off), 30-60 mg QD (3w on/1w off), 40 or 50 mg QD continuous | [1][4] |
| Most Common Treatment-Related AEs (All Grades) | Increased blood CPK (28%), peripheral edema (26%), diarrhea (26%), acneiform dermatitis (23%) | [1] |
| Best Observed Response | Stable Disease (SD) in 20% of patients | [1][4] |
| Target Inhibition (≥50% reduction in DUSP6 expression) | 60% of patients at doses ≥20 mg/day | [1] |
| Phase Ib Combination with Spartalizumab (anti-PD-1) (NCT04000529) | ||
| Number of Patients (all doses) | 57 | [3] |
| Disease Control Rate (DCR) | 26.3% | [3] |
| Partial Response (PR) Rate | 1.8% | [3] |
| Phase Ib Combination with JDQ433 (KRAS G12C inhibitor) (NCT04699188) | ||
| Disease Control Rate (DCR) | 83.3% | [16] |
Table 2: Preclinical Data for SHP2 Inhibitors (SHP099)
| Parameter | Finding | Model System | Reference |
| Effect on CD8+ T-cells | |||
| IFN-γ and Granzyme B production in tumor-infiltrating CD8+ T-cells | Increased | CT-26 colon cancer xenograft | [10] |
| Proliferation of CD8+ T-cells in co-culture with tumor spheroids | Increased | OVCAR-8 ovarian cancer cells co-cultured with PBMCs | [17] |
| Effect on Macrophages | |||
| M1 macrophage markers (iNOS, CD86, TNF-α, IL-1β) | Decreased with SHP2 inhibition | LPS-induced BV2 microglial cells | [14] |
| M2 macrophage markers (Arg-1, CD163) | Increased with SHP2 inhibition | LPS-induced BV2 microglial cells | [14] |
| In Vivo Tumor Growth | |||
| Tumor Growth Inhibition | Significant reduction in tumor volume | CT-26 colon cancer xenograft | [10] |
| Combination with anti-PD-1 antibody | Synergistic tumor growth inhibition | MC-38 and CT-26 colon cancer xenograft models | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of SHP2 inhibitor research.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify and phenotype immune cell populations within the tumor.
Protocol:
-
Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are washed and resuspended in FACS buffer (PBS with 2% FBS).
-
A viability dye is added to exclude dead cells.
-
Cells are incubated with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.
-
-
Intracellular Staining (for cytokines):
-
For cytokine analysis (e.g., IFN-γ, Granzyme B), cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
After surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer.
-
Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify marker expression.
Macrophage Polarization Assay
Objective: To assess the effect of SHP2 inhibition on macrophage polarization.
Protocol:
-
Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are isolated by plastic adherence and differentiated into macrophages by culturing in the presence of M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.
-
Polarization and Treatment:
-
On day 7, macrophages are treated with polarizing stimuli: LPS and IFN-γ for M1 polarization, or IL-4 and IL-13 for M2 polarization.
-
The SHP2 inhibitor (e.g., this compound) or vehicle control is added concurrently with the polarizing stimuli.
-
-
Analysis of Polarization Markers: After 24-48 hours, macrophage polarization is assessed by:
-
Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
qPCR: Measuring the mRNA expression of M1 (e.g., INOS, TNF) and M2 (e.g., ARG1, MRC1) signature genes.
-
ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.
-
Western Blot for p-ERK
Objective: To measure the inhibition of RAS-MAPK signaling.
Protocol:
-
Cell Lysis: Cancer cells are treated with the SHP2 inhibitor or vehicle for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
-
The membrane is incubated with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody against total ERK as a loading control. Band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.
Caption: SHP2 in the RAS-MAPK Signaling Pathway.
Caption: SHP2 in the PD-1 Immune Checkpoint Pathway.
Caption: Experimental Workflow for Macrophage Polarization Assay.
Conclusion and Future Directions
This compound (TNO155) represents a promising therapeutic agent that targets both the intrinsic oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. Its ability to modulate key immune cell populations, including T-cells and macrophages, positions it as a valuable component of combination therapies, particularly with immune checkpoint inhibitors and other targeted agents. The ongoing clinical trials will further elucidate the safety and efficacy of this compound in various cancer types and combination regimens. Future research should continue to explore the complex interplay between SHP2 inhibition and the diverse cellular and molecular components of the TME to identify predictive biomarkers and optimize treatment strategies for patients.
References
- 1. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]
- 2. Monitoring cancer cell invasion and T-cell cytotoxicity in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Polarization Assay [bio-protocol.org]
- 5. Use of quantitative real-time PCR to determine immune cell density and cytokine gene profile in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. MDSC suppression [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 16. A Three-Dimensional Co-culture Model of Infiltrating T Cells in Tumor Spheroids [jove.com]
- 17. researchgate.net [researchgate.net]
Initial Studies on SHP389 in Immune Checkpoint Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on SHP389 (TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document outlines the core findings, presents quantitative data in a structured format, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Concepts: SHP2 Inhibition and Immune Checkpoint Blockade
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. This compound is a potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, this compound has the potential to both directly target tumor cell signaling and modulate the tumor microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 | Reference |
| SHP2 Inhibition | Wild-type SHP2 | 0.011 µM | [4] |
| pERK Inhibition | KYSE520 | 0.008 µM | |
| Cell Proliferation (5-day) | KYSE520 | 0.100 µM |
Table 2: In Vivo Pharmacodynamics of this compound in a Phase I Clinical Trial (NCT03114319)
| Biomarker | Tissue | Measurement | Result | Reference |
| DUSP6 Expression | Tumor Samples | qPCR | ≥25% reduction in 90% of patients (38/42) at doses ≥20 mg/day | [5] |
| DUSP6 Expression | Tumor Samples | qPCR | ≥50% reduction in 60% of patients (25/42) at doses ≥20 mg/day | [5] |
Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of this compound in Combination with Anti-PD-1 in MC38 Syngeneic Mouse Model
| Treatment Group | Outcome | Result | Reference |
| TNO155 + Anti-PD-1 | Tumor Growth | Synergistic attenuation of tumor growth compared to single agents | [3] |
| TNO155 + Anti-PD-1 | Tumor-Associated Macrophages (TAMs) | Decrease in the percentage of TAMs relative to live cells | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the initial studies of this compound.
Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of this compound.
Caption: In vivo experimental workflow for evaluating this compound in combination with anti-PD-1.
Detailed Experimental Protocols
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
Tumor Model:
-
Cell Line: MC38 (murine colon adenocarcinoma)
-
Implantation: 1 x 10^6 MC38 cells were subcutaneously injected into the flank of the mice.
Treatment Regimen:
-
TNO155 (this compound): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).
-
Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly (QW).
-
Control Groups: Vehicle control with IgG antibody.
-
Treatment Start: Treatment was initiated when tumors reached a palpable size.
Endpoint Analysis:
-
Tumor Growth: Tumor volume was measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors were harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating immune cell populations.
Flow Cytometry for Tumor-Associated Macrophages (TAMs)
Objective: To quantify the population of TAMs within the tumor microenvironment following treatment.
Sample Preparation:
-
Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.
-
Red blood cells were lysed using a suitable lysis buffer.
-
Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).
Staining Panel: A comprehensive antibody panel is used to identify various immune cell subsets. For the specific identification of TAMs, the following markers are crucial:
-
General myeloid marker: CD11b
-
Macrophage markers: F4/80
-
Monocytic markers: Ly6C
-
Granulocyte exclusion marker: Ly6G
-
MHC Class II: To assess antigen presentation capacity.
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
From the CD45+ population, exclude Ly6G+ neutrophils.
-
Gate on CD11b+ myeloid cells.
-
Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can be performed based on MHCII expression to distinguish between different macrophage polarization states.
Western Blot for pERK and DUSP6
Objective: To assess the inhibition of the MAPK pathway by this compound through the analysis of phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative feedback regulator of the pathway.
Sample Preparation:
-
Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
SDS-PAGE and Transfer:
-
Equal amounts of protein (20-40 µg) were separated on a 10% SDS-PAGE gel.
-
Proteins were transferred to a PVDF membrane.
Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-DUSP6
-
Mouse anti-GAPDH (loading control)
-
-
-
The membrane was washed three times with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Stripping and Re-probing: To detect total ERK on the same membrane used for pERK, the membrane was stripped using a mild stripping buffer, followed by washing, blocking, and re-probing with the total ERK antibody.
Quantitative PCR (qPCR) for DUSP6 Expression
Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a pharmacodynamic marker of SHP2 inhibition.
RNA Extraction and cDNA Synthesis:
-
Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.
-
RNA quality and quantity were assessed.
-
1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
qPCR Reaction:
-
Primers:
-
Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'
-
Human DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'
-
-
Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.
-
Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
Data Analysis:
-
The relative expression of DUSP6 was calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
The initial studies on this compound (TNO155) provide a strong rationale for its development as a cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The preclinical data demonstrate that this compound effectively inhibits the SHP2-mediated RAS-MAPK signaling pathway and modulates the tumor immune microenvironment by reducing immunosuppressive cell populations. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and clinical potential of this compound. Future investigations will likely focus on optimizing combination strategies and identifying predictive biomarkers to guide patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. OMIP-105: A 30-color full-spectrum flow cytometry panel to characterize the immune cell landscape in spleen and tumor within a syngeneic MC-38 murine colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SHP389 in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. Preclinical studies investigating SHP2 inhibitors have demonstrated their potential as anti-cancer agents, both as monotherapy and in combination with other targeted therapies. These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the efficacy and pharmacodynamics of this compound in mouse models of cancer.
Introduction
The SHP2 phosphatase is a key signaling node that relays signals from activated RTKs to downstream pathways, most notably the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation. Gain-of-function mutations in PTPN11, the gene encoding SHP2, or upstream alterations that lead to SHP2 hyperactivation are implicated in the pathogenesis of various malignancies. This compound, as an allosteric inhibitor, stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and attenuating downstream signaling. The following protocols and data summaries are intended to guide researchers in the design and execution of in vivo studies to assess the therapeutic potential of this compound in relevant mouse cancer models.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the SHP2 phosphatase, which leads to the downregulation of the RAS-MAPK signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit the GRB2/SOS complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. By inhibiting SHP2, this compound effectively reduces the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, ultimately leading to decreased cell proliferation and tumor growth.
Figure 1: this compound Mechanism of Action in the RAS-MAPK Pathway.
Experimental Protocols
Mouse Models
The selection of an appropriate mouse model is critical for the successful evaluation of this compound. Both xenograft and syngeneic models are commonly employed.
-
Xenograft Models: Human cancer cell lines with known alterations in the RAS-MAPK pathway (e.g., KRAS, BRAF, or NF1 mutations, or RTK amplifications) are implanted into immunocompromised mice (e.g., NOD-SCID or athymic nude mice). This allows for the direct assessment of the anti-tumor activity of this compound on human cancers.
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the anti-tumor effects of this compound and the host immune system.
This compound Formulation and Administration
A common formulation for the oral administration of SHP2 inhibitors in mice involves a vehicle of 0.5% methylcellulose and 0.025% Tween 20 in sterile water. The compound is typically administered once or twice daily via oral gavage.
Efficacy Studies
The primary endpoint of efficacy studies is the assessment of tumor growth inhibition.
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula for tumor volume is (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Dosing: this compound is administered at various dose levels (e.g., 25, 50, 100 mg/kg) daily or twice daily via oral gavage.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified volume or at a predetermined time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Pharmacodynamic (PD) Studies
PD studies are crucial to confirm that this compound is engaging its target and modulating the intended signaling pathway in vivo.
-
Tissue Collection: At various time points after the final dose, tumors and other relevant tissues are collected.
-
Western Blot Analysis: Tumor lysates are analyzed by Western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK. A significant reduction in the p-ERK/total ERK ratio in the tumors of treated mice compared to the control group indicates target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy and pharmacodynamic study of this compound.
Figure 2: In Vivo Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
While specific data for this compound is emerging, studies with analogous SHP2 inhibitors provide a strong rationale and expected range of activity. The following tables summarize representative data from preclinical studies of SHP2 inhibitors in various mouse models.
Table 1: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Mouse Models
| Cancer Model | Mouse Strain | Compound | Dose (mg/kg, Route) | Dosing Schedule | Tumor Growth Inhibition (%) |
| KYSE-520 (Esophageal) | Nude | SHP099 | 75, p.o. | QD | 60-80 |
| NCI-H358 (Lung) | Nude | TNO155 | 50, p.o. | QD | 50-70 |
| PANC-1 (Pancreatic) | Nude | RMC-4550 | 30, p.o. | QD | 40-60 |
Table 2: In Vivo Pharmacodynamic Modulation by SHP2 Inhibitors
| Cancer Model | Compound | Dose (mg/kg, Route) | Time Post-Dose (h) | p-ERK Inhibition (%) |
| KYSE-520 | SHP099 | 50, p.o. | 4 | ~70 |
| HT-29 (Colon) | TNO155 | 30, p.o. | 6 | ~60 |
| AsPC-1 (Pancreatic) | RMC-4550 | 30, p.o. | 8 | ~50 |
Conclusion
This compound represents a promising therapeutic agent for cancers driven by dysregulated RAS-MAPK signaling. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy and mechanism of action in relevant preclinical mouse models. Careful selection of tumor models, appropriate dosing regimens, and rigorous pharmacodynamic analysis are essential for advancing our understanding of this novel class of inhibitors and guiding their clinical development.
Application Note: SHP099 Cell-Based Assay for Measuring Phospho-ERK Levels
For Research Use Only.
Introduction
SHP099 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-extracellular signal-regulated kinase (ERK) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] SHP099 stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and suppressing the RAS-ERK signaling cascade.[1][2] This application note provides a detailed protocol for a cell-based assay to measure the phosphorylation of ERK1/2 (p-ERK) in response to SHP099 treatment.
Principle
This assay quantifies the levels of phosphorylated ERK1/2 (Thr202/Tyr204) in cultured cells treated with SHP099. The inhibition of SHP2 by SHP099 is expected to lead to a dose-dependent decrease in p-ERK levels. The p-ERK and total ERK levels are measured by Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.
Data Presentation
The following table summarizes the dose-dependent effect of SHP099 on p-ERK levels in KYSE-520 esophageal squamous carcinoma cells. Data is representative of experiments performed in the discovery of SHP099.
| SHP099 Concentration (µM) | Normalized p-ERK Levels (%) | Standard Deviation |
| 0 (DMSO Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.1 |
| 0.3 | 62.1 | ± 3.5 |
| 1 | 35.8 | ± 2.9 |
| 3 | 15.2 | ± 1.8 |
| 10 | 5.6 | ± 0.9 |
Data is derived from the graphical representation in Chen et al., Nature, 2016 and is for illustrative purposes.
Signaling Pathway
Caption: SHP099 inhibits the RAS-ERK signaling pathway.
Experimental Workflow
Caption: Workflow for measuring p-ERK levels by Western blot.
Experimental Protocols
Materials and Reagents:
-
Cell Line: KYSE-520 (or other suitable RTK-driven cancer cell line)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
SHP099: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Transfer Buffer: Tris-base, Glycine, Methanol
-
Membrane: PVDF or Nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Instrumentation: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.
Procedure:
-
Cell Seeding:
-
Culture KYSE-520 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation and SHP099 Treatment:
-
The following day, replace the culture medium with serum-free medium and incubate for 16-24 hours.
-
Prepare serial dilutions of SHP099 in serum-free medium (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.
-
Treat the serum-starved cells with the different concentrations of SHP099 for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample. Normalize the results to the DMSO control to determine the percentage of p-ERK inhibition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-ERK signal | Inactive ERK pathway in the chosen cell line. | Ensure the cell line has an active RTK-RAS-ERK pathway. Consider stimulating with a growth factor (e.g., EGF) after SHP099 treatment. |
| Ineffective antibody. | Use a validated antibody at the recommended dilution. | |
| High background | Insufficient blocking or washing. | Increase blocking time and/or washing steps. |
| Antibody concentration too high. | Optimize antibody dilutions. | |
| Inconsistent results | Variation in cell seeding density or treatment time. | Ensure consistent cell numbers and precise timing for all steps. |
| Incomplete cell lysis. | Ensure complete lysis and solubilization of proteins. |
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory effect of SHP099 on ERK phosphorylation. This assay is a valuable tool for researchers and drug development professionals studying SHP2 inhibition and the RAS-ERK signaling pathway. The provided data and workflow diagrams offer a clear framework for conducting and interpreting these experiments.
References
Application Notes and Protocols for Preparing SHP389 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SHP389, a potent and selective allosteric SHP2 inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Compound Information
This compound is an allosteric inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival through the RAS-MAPK signaling pathway. Due to its role in various cancers, SHP2 is a significant target in drug discovery.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2235394-90-6 | [1][2][3][4][5] |
| Molecular Weight | 484.98 g/mol | [1][4] |
| Chemical Formula | C₂₃H₂₉ClN₈O₂ | [1][2][4] |
| Appearance | White to off-white solid | [4][5] |
| Purity | ≥98% | [1] |
Solubility and Storage
Proper dissolution and storage are paramount to maintaining the integrity of the this compound stock solution.
Table 2: Solubility and Recommended Storage Conditions
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO), newly opened | [1][4][5] |
| Solubility in DMSO | 100 mg/mL (206.19 mM) | [1][4][5] |
| Solid Compound Storage | -20°C, protected from light, for up to 3 years | [4][5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |
Note on DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of many compounds, including this compound. Therefore, it is highly recommended to use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing the stock solution.[1][4][5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Caption: this compound allosterically inhibits SHP2, thereby downregulating the RAS-MAPK signaling cascade.
By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their studies, leading to reliable and reproducible results.
References
Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies
These application notes provide a comprehensive overview of the dosage and administration of SHP389, also known as TNO155, in various preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction
This compound (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a common driver of oncogenesis. These notes summarize the preclinical application of this compound in xenograft studies, providing data on effective dosages, administration schedules, and experimental protocols.
Quantitative Data Summary
The following tables summarize the dosages and administration of this compound in various xenograft models as reported in preclinical studies.
Table 1: this compound (TNO155) Monotherapy in Xenograft Models
| Cancer Type | Cell Line / Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| Neuroblastoma | Kelly (ALK-F1174L) | 7.5 mg/kg | Oral | Twice daily | Moderate tumor growth inhibition[1] |
| Neuroblastoma | Kelly (ALK-F1174L) | 20 mg/kg | Oral | Twice daily | Moderate, variable responses[1] |
| Colorectal Cancer | HT-29 | 20 mg/kg | Oral | Twice daily | Moderate tumor growth inhibition[2] |
Table 2: this compound (TNO155) Combination Therapy in Xenograft Models
| Cancer Type | Cell Line / Model | Combination Agent(s) | This compound Dosage | Administration Route | Dosing Schedule | Outcome |
| Neuroblastoma | Kelly (ALK-F1174L) | Lorlatinib (1 mg/kg, twice daily) | 7.5 mg/kg | Oral | Twice daily | Significant tumor growth inhibition[1] |
| Neuroblastoma | Kelly (ALK-F1174L) | Lorlatinib (5 mg/kg, twice daily) | 20 mg/kg | Oral | Twice daily | Significant tumor growth inhibition[1] |
| Colorectal Cancer | HT-29 | Dabrafenib (30 mg/kg, daily) + Trametinib (0.3 mg/kg, daily) | 20 mg/kg | Oral | Twice daily | Enhanced tumor growth inhibition compared to single agents[2] |
| NSCLC | LU-99 | Ribociclib (75 mg/kg, daily) | 20 mg/kg | Oral | Twice daily | Significant tumor growth inhibition[2] |
| NSCLC | LU-99 | Trametinib (0.075 mg/kg, daily) | 20 mg/kg | Oral | Twice daily | Significant tumor growth inhibition[2] |
| NSCLC & Colorectal Cancer | Patient-Derived Xenografts | Ribociclib (75 mg/kg, daily) | 10 mg/kg | Oral | Twice daily | Tolerated and effective in a panel of PDX models[2] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the generation of subcutaneous xenografts using cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., Kelly, HT-29, LU-99) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free media or PBS, and determine cell count and viability using a hemocytometer or automated cell counter.
-
Injection: Resuspend the required number of viable cells (typically 1 x 10^6 to 1 x 10^7) in a 1:1 mixture of serum-free media and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (total volume of 100-200 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Monitoring: Monitor tumor growth by caliper measurements two to three times weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
This compound (TNO155) Administration
This protocol outlines the procedure for oral administration of this compound.
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be optimized for solubility and stability.
-
Dosage Calculation: Calculate the required dose for each mouse based on its body weight.
-
Administration: Administer the calculated volume of the this compound formulation to the mice via oral gavage.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded at least twice weekly.
Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of this compound.
Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by this compound.
Xenograft Study Experimental Workflow
The diagram below outlines the typical workflow for a xenograft study evaluating this compound.
Caption: A typical workflow for a preclinical xenograft study.
References
Application Notes and Protocols for SHP389 Treatment in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP389 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex tumor microenvironment compared to traditional 2D monolayers. This document provides a detailed protocol for the treatment of 3D cell cultures with this compound, including methodologies for assessing treatment efficacy and representative data for SHP2 inhibitors.
Signaling Pathway of SHP2 in Cancer
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, activated RTKs recruit Grb2-Sos1 complexes, leading to the activation of Ras and the subsequent MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation. SHP2 is recruited to activated RTKs and dephosphorylates specific residues, a crucial step for the sustained activation of the MAPK pathway. Allosteric inhibitors like this compound bind to a pocket away from the active site, locking the enzyme in an inactive conformation and thereby inhibiting downstream signaling.
Caption: SHP2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section outlines the key experimental protocols for generating 3D tumor spheroids, treating them with this compound, and assessing the treatment effects.
Spheroid Formation
Materials:
-
Cancer cell line of interest (e.g., OVCAR-8, NCI-H1666, NCI-H508)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
This compound Treatment Protocol
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Complete cell culture medium
-
Formed spheroids in a 96-well ULA plate
Procedure:
-
Prepare a series of this compound dilutions in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
After 2-4 days of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 3-7 days). The medium can be replenished every 2-3 days by carefully replacing half of the medium with fresh medium containing the appropriate concentration of this compound.
Assessment of Treatment Efficacy
Several methods can be used to quantify the effect of this compound on 3D spheroids.
Procedure:
-
Image the spheroids at regular intervals (e.g., daily) using a brightfield microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot spheroid growth curves over time for each treatment condition.
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Procedure:
-
Prepare a staining solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in a suitable buffer (e.g., PBS).
-
Carefully remove the medium from the wells and add the staining solution.
-
Incubate the plate under appropriate conditions (typically 30-60 minutes at 37°C).
-
Image the spheroids using a fluorescence microscope or a high-content imaging system. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify the fluorescent signals to determine the ratio of live to dead cells.
Experimental Workflow
Caption: A streamlined workflow for this compound treatment in 3D cell culture.
Data Presentation
The following tables summarize representative quantitative data for SHP2 inhibitors in 3D cell culture models. Note: Specific data for this compound in 3D culture is not publicly available at this time. The data presented is for other selective allosteric SHP2 inhibitors and should be considered as a reference.
Table 1: IC₅₀ Values of SHP2 Inhibitors in 3D Spheroid Models
| Cell Line | SHP2 Inhibitor | IC₅₀ (nM) in 3D Culture | Reference Compound | IC₅₀ (nM) in 3D Culture |
| NCI-H1666 | RMC-4550 | 304 | - | - |
| NCI-H508 | RMC-4550 | 19 | - | - |
| OVCAR-8 | SHP099 | >10,000 (monotherapy) | - | - |
Table 2: Effect of SHP2 Inhibitors on Spheroid Growth and Viability
| Cell Line | Treatment | Concentration (µM) | Duration | Observation |
| OVCAR-8 Spheroids + PBMCs | SHP099 | 20 | 6 days | Significant decrease in tumor cell number in co-culture.[1] |
| OVCAR-8 Spheroids + PBMCs | TNO155 | 10 | 6 days | Significant decrease in tumor cell number in co-culture.[1] |
| ALK-mutant Neuroblastoma | TNO155 | Varies | - | Synergistic reduction in cell growth with ALK-TKIs.[2] |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers investigating the effects of the SHP2 inhibitor this compound in physiologically relevant 3D cell culture models. The methodologies for spheroid formation, treatment, and subsequent analysis are robust and can be adapted to various cancer cell lines. While specific quantitative data for this compound in 3D culture is yet to be published, the presented data for other potent SHP2 inhibitors highlight the potential of this therapeutic strategy and provide a valuable reference for experimental design and data interpretation. The use of 3D models is crucial for the preclinical evaluation of novel cancer therapeutics like this compound, bridging the gap between traditional in vitro assays and in vivo studies.
References
Application Notes: Monitoring SHP2 Inhibition by SHP099 using Western Blot
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[2] SHP099 is a potent and selective allosteric inhibitor of SHP2.[] It stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[2][4] This inhibition blocks downstream signaling through the RAS-ERK pathway, making SHP099 a valuable tool for research and a potential therapeutic agent for cancers driven by receptor tyrosine kinases.[2][5]
Western blotting is a fundamental technique used to assess the efficacy of SHP099 by monitoring the phosphorylation status of SHP2 and its key downstream targets, such as ERK. A reduction in the phosphorylation of these proteins upon treatment with SHP099 indicates successful inhibition of the SHP2 pathway.
Principle of the Assay
The activity of SHP2 is often stimulated by growth factors, leading to its own phosphorylation at tyrosine residues (Tyr542 and Tyr580) and the subsequent dephosphorylation of its substrates, which ultimately results in the activation of the ERK pathway.[1][6][7] By treating cells with SHP099, SHP2 is locked in its inactive state. This prevents the signal transduction cascade, leading to a measurable decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204).
This protocol describes the use of Western blot to quantify the inhibition of SHP2 signaling by SHP099 by measuring the levels of total SHP2, phosphorylated SHP2 (p-SHP2), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2).
Data Presentation
Table 1: Inhibitory Concentrations of SHP099
This table summarizes the half-maximal inhibitory concentrations (IC50) of SHP099 against wild-type SHP2 and in various cancer cell lines. This data is crucial for determining the appropriate concentration range for experiments.
| Target | IC50 Value | Notes |
| SHP2 (enzymatic assay) | 70 nM - 71 nM | Potent direct inhibition of SHP2 phosphatase activity.[2][] |
| MV4-11 cells | 0.32 µM | Inhibition of cancer cell growth.[8] |
| TF-1 cells | 1.73 µM | Inhibition of cancer cell growth.[8] |
| KYSE-520 cells (pERK1/2) | ~240 nM | Half-maximal effective concentration for pERK1/2 inhibition.[9] |
Table 2: Representative Quantitative Western Blot Data
This table illustrates how to present densitometry data from a Western blot experiment. The ratio of phosphorylated protein to total protein is calculated to normalize for any variations in protein loading. A decrease in this ratio upon SHP099 treatment indicates pathway inhibition.
| Treatment Group | p-ERK / Total ERK Ratio (Normalized to Control) | Standard Deviation | P-value vs. Control |
| Vehicle Control (DMSO) | 1.00 | ± 0.12 | - |
| SHP099 (1 µM) | 0.55 | ± 0.09 | < 0.05 |
| SHP099 (5 µM) | 0.21 | ± 0.05 | < 0.01 |
| SHP099 (10 µM) | 0.08 | ± 0.03 | < 0.001 |
Mandatory Visualizations
Caption: SHP2 signaling pathway and point of inhibition by SHP099.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., KYSE-520, RPMI-8226).[9][10]
-
SHP099 Inhibitor: Stock solution prepared in DMSO.
-
Cell Culture Media: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[11]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: Acrylamide gels of appropriate percentage (e.g., 4-12% gradient).
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (diluted in blocking buffer):
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Washing Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Substrate.
Protocol
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of SHP099 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 2, 6, or 24 hours).
2. Cell Lysis and Protein Extraction [12]
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
Add 4X Laemmli sample buffer to the normalized lysates to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, typically at 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP, typically at 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed for the corresponding total protein (e.g., total ERK) or a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample. Normalize these ratios to the vehicle control to determine the fold change in phosphorylation.
References
- 1. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Phospho-SHP-2 (Tyr580) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-SHP-2 (Tyr542) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
SHP389: Application Notes and Protocols for the Study of RAS-Driven Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP389 is a potent, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a member of the pyrazolopyrimidinone class of compounds, this compound offers a valuable tool for investigating the role of SHP2 in cellular signaling, particularly in the context of RAS-driven malignancies.[1][2] SHP2 is a critical non-receptor protein tyrosine phosphatase that functions as a key downstream effector of receptor tyrosine kinase (RTK) signaling and a crucial regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][3][4] In RAS-mutant tumors, SHP2 activity is often essential for maintaining oncogenic signaling, making it a compelling target for therapeutic intervention. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of RAS-driven cancers.
Mechanism of Action: Targeting the RAS-MAPK Signaling Pathway
SHP2 plays a pivotal role in activating the RAS-MAPK cascade. Upon growth factor binding to RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS. Activated, GTP-bound RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. The constitutive activation of this pathway, driven by RAS mutations, is a hallmark of many cancers, promoting cell proliferation, survival, and differentiation.
This compound, as an allosteric inhibitor, binds to a "tunnel-like" pocket in SHP2, distinct from the active site.[1][3] This binding event locks SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling to RAS and ERK.[1][3] By inhibiting SHP2, this compound effectively dampens the oncogenic signaling in RAS-driven tumor models, providing a powerful means to study the consequences of SHP2 inhibition.
Quantitative Data
Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| SHP099 | SHP2 | Biochemical | 71 | - | [5] |
| SHP099 | p-ERK | Cellular | - | KYSE520 | [6] |
| RMC-4550 | SHP2 | Biochemical | - | - | [7] |
| TNO155 | SHP2 | Cellular | Varies | Neuroblastoma Panel | [8] |
| TK-642 | SHP2 | Biochemical | 2.7 | - | [8] |
| TK-642 | Cell Proliferation | Cellular | 5730 | KYSE-520 | [8] |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing | Efficacy | Reference |
| SHP099 | KYSE520 (Esophageal) | 100 mg/kg, daily, oral | Marked tumor growth inhibition | [6] |
| TK-642 | KYSE-520 (Esophageal) | - | Tumor growth inhibition = 83.7% | [8] |
| P9 (degrader) | KYSE-520 (Esophageal) | 50 mg/kg, daily, i.p. | Near complete tumor regression | [9] |
Experimental Protocols
The following are detailed protocols adapted from methodologies used for the characterization of SHP2 inhibitors like SHP099 and other small molecules targeting the RAS-MAPK pathway. These can be used as a starting point for designing experiments with this compound.
Protocol 1: In Vitro SHP2 Enzymatic Assay
This protocol is for determining the direct inhibitory effect of this compound on SHP2 phosphatase activity using a fluorogenic substrate.
Materials:
-
Recombinant human SHP2 protein
-
SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
-
This compound (dissolved in DMSO)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate[10][11]
-
384-well black plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in SHP2 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).
-
Enzyme Preparation: Dilute the recombinant SHP2 enzyme to the desired concentration (e.g., 0.5 nM final concentration) in cold SHP2 Assay Buffer.[10][12]
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.[3]
-
-
Reaction Initiation:
-
Prepare the DiFMUP substrate solution in SHP2 Assay Buffer (e.g., 200 µM).
-
Add 5 µL of the DiFMUP solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.[10]
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Phospho-ERK (p-ERK) Assay
This protocol measures the effect of this compound on the phosphorylation of ERK in a RAS-driven cancer cell line, providing a readout of MAPK pathway inhibition.
Materials:
-
RAS-mutant cancer cell line (e.g., KYSE520, EGFR-amplified esophageal cancer cells sensitive to SHP2 inhibition)[6]
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysates. Centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal. Further normalize to the loading control.
-
Compare the p-ERK levels in this compound-treated samples to the vehicle control.
-
Protocol 3: Cell Viability Assay
This protocol assesses the anti-proliferative effect of this compound on RAS-driven cancer cells.
Materials:
-
RAS-mutant cancer cell lines
-
96-well clear-bottom plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Luminometer or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the compound dilutions or DMSO vehicle control.
-
-
Incubation: Incubate the plates for 72 hours (or other desired time points) in a cell culture incubator.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 4: In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
RAS-driven cancer cell line (e.g., KYSE520)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a general indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Conclusion
This compound represents a valuable chemical probe for elucidating the role of SHP2 in RAS-driven cancers. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in vitro and in vivo effects of this compound, from target engagement and pathway modulation to anti-proliferative and anti-tumor efficacy. Careful experimental design and adaptation of these protocols will enable a thorough characterization of this compound and its potential as a therapeutic strategy for RAS-mutant tumors.
References
- 1. Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sellerslab.org [sellerslab.org]
- 7. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 8. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SHP389 solubility and stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHP389. It specifically addresses common challenges related to its solubility and stability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your downstream experiments. Always prepare the highest concentration stock solution possible in the organic solvent to minimize the volume of organic solvent added to your final aqueous experimental medium.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes help to better disperse the compound.
-
Use a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to increase the solubility of hydrophobic compounds.[1] A final concentration of 0.01-0.1% is a good starting point.
-
Incorporate a co-solvent: Adding a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol) to your final aqueous solution can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
pH adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] If this compound has ionizable groups, adjusting the pH of your aqueous buffer may significantly improve its solubility.
Q3: How should I store my this compound stock solutions and aqueous preparations?
For long-term storage, it is recommended to store stock solutions of this compound in an appropriate organic solvent at -20°C or -80°C. Protect from light and moisture. Aqueous preparations of this compound are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours. Always perform a visual inspection for precipitation before use.
Q4: Is this compound stable at physiological temperatures (e.g., 37°C)?
The stability of this compound at physiological temperatures in aqueous solutions may be limited. It is advisable to perform a preliminary stability study by incubating your this compound preparation at 37°C for the duration of your experiment and then analyzing for degradation or precipitation.
Troubleshooting Guide
Issue 1: Low or Inconsistent Bioactivity
Possible Cause: Poor solubility and/or degradation of this compound in the experimental medium.
Troubleshooting Steps:
-
Verify Solubility: Before conducting your bioassay, visually inspect your final this compound solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Optimize Formulation: Refer to the strategies outlined in FAQ Q2 to improve solubility.
-
Assess Stability: Conduct a time-course experiment to determine the stability of this compound in your experimental medium under the assay conditions (e.g., temperature, pH).
-
Consider Protein Binding: If your medium contains serum or other proteins, this compound may bind to them, reducing its free concentration and apparent bioactivity.
Issue 2: Clogged Fluidics or Inconsistent Dispensing in Automated Systems
Possible Cause: Precipitation of this compound.
Troubleshooting Steps:
-
Particle Size Reduction: Ensure that your initial this compound solid material is of a small and uniform particle size, as this can influence the dissolution rate.[1][2][3][4]
-
In-line Filtration: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or aggregates before introducing the solution to your automated system.
-
Formulation Optimization: Employ solubility enhancement techniques as described in FAQ Q2 . The use of surfactants can be particularly effective in preventing aggregation and surface adhesion.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 5-10 minutes to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be applied if necessary.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution briefly.
-
To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of your desired pre-warmed aqueous buffer.
-
Immediately vortex the working solution for at least 30 seconds to ensure rapid and uniform dispersion.
-
Visually inspect for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.01 |
| PBS (pH 7.4) + 0.1% Tween® 20 | ~0.1 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 88 |
| 24 | 75 |
Visualizations
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Influence of manufacturing factors on physical stability and solubility of solid dispersions containing a low glass transition temperature drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Troubleshooting In Vitro Experiments with SHP389
Welcome to the technical support center for SHP389, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot in vitro experiments with this compound, ensuring reliable and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with this compound. The questions are organized by experimental assay and topic.
I. Compound Handling and Storage
Question: How should I store and handle my this compound compound?
Answer: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: For long-term storage (months to years), store the solid compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock Solutions: Prepare stock solutions in 100% DMSO. For long-term storage, aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
II. Cell Viability and Proliferation Assays
Question: I am not observing a significant effect of this compound on the viability of my cancer cell line. What could be the reason?
Answer: Several factors can contribute to a lack of response in cell viability assays. Consider the following:
-
Cell Line Intrinsic Resistance: Not all cell lines are sensitive to SHP2 inhibition.
-
Genetic Context: Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant.
-
Dependence on Alternative Pathways: The growth and survival of your cell line may not be primarily driven by the SHP2-RAS-MAPK axis.
-
Receptor Tyrosine Kinase (RTK) Driver: Cell lines driven by FGFR amplification have been shown to be resistant to allosteric SHP2 inhibitors like SHP099, which is structurally and mechanistically similar to this compound. In contrast, some cell lines driven by EGFR are sensitive.[1][2]
-
-
Suboptimal Assay Conditions:
-
Assay Duration: The effects of this compound on cell viability may take time to manifest. Ensure your assay duration is sufficient (e.g., 72 hours or longer).
-
Cell Seeding Density: High cell seeding density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. Optimize the seeding density for your specific cell line.
-
Serum Concentration: High concentrations of growth factors in the serum can sometimes mask the inhibitory effects of the compound. Consider reducing the serum concentration if appropriate for your cell line.
-
-
Acquired Resistance: Prolonged exposure to SHP2 inhibitors can lead to the development of resistance, often through feedback activation of RTKs.
Troubleshooting Steps:
-
Validate Your Cell Line: Confirm that your cell line is reported to be sensitive to SHP2 inhibition. If not, consider using a positive control cell line known to be sensitive, such as KYSE-520 (EGFR-driven) or some KRAS-mutant lines like RPMI-8226 and NCI-H929.[1][3]
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations. Also, assess cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
-
Consider Combination Therapy: SHP2 inhibitors often show synergistic effects when combined with other targeted agents, such as MEK inhibitors.[4] If this compound alone shows weak effects, a combination study may reveal its potential.
Quantitative Data: Representative IC50 Values for the Allosteric SHP2 Inhibitor SHP099 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Context | SHP099 IC50 (µM) | Sensitivity | Reference |
| KYSE-520 | Esophageal Squamous Carcinoma | EGFR driven | 5.14 | Sensitive | [1] |
| Detroit 562 | Pharyngeal Carcinoma | EGFR driven | 3.76 | Sensitive | [1] |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.5 | Sensitive | [5] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 1.3 | Sensitive | [5] |
| SUM-52 | Breast Cancer | FGFR2 amplification | 49.62 | Resistant | [1] |
| KATO III | Gastric Carcinoma | FGFR2 amplification | 17.28 | Resistant | [1] |
| JHH-7 | Hepatocellular Carcinoma | FGF19 amplification | 45.32 | Resistant | [1] |
| Hep3B | Hepatocellular Carcinoma | FGF19 amplification | 19.08 | Resistant | [1] |
Note: this compound has a reported biochemical IC50 of 36 nM. Cellular IC50 values will vary depending on the cell line and experimental conditions.[6]
III. Western Blotting
Question: I am not seeing a decrease in phosphorylated ERK (p-ERK) levels after treating my cells with this compound. What should I do?
Answer: Inconsistent Western blot results for p-ERK can arise from several experimental variables.
-
Timing of Treatment and Lysis: The effect of this compound on p-ERK can be transient.
-
Short Treatment Times: For signaling pathway analysis, short treatment times (e.g., 1, 2, 4, or 6 hours) are often necessary to observe the direct effect on p-ERK before feedback mechanisms are initiated.
-
Cell Lysis: Ensure that cells are lysed quickly and on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
-
Basal p-ERK Levels: Your cell line may have low basal levels of p-ERK, making it difficult to detect a decrease.
-
Stimulation: Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway and increase basal p-ERK levels before adding this compound.
-
-
Antibody Quality: The quality of your primary antibodies against p-ERK and total ERK is crucial for reliable results.
-
Validation: Ensure your antibodies are validated for Western blotting and show a specific band at the correct molecular weight.
-
Titration: Optimize the antibody concentrations to achieve a good signal-to-noise ratio.
-
-
Feedback Activation: Inhibition of the MAPK pathway can sometimes trigger feedback loops that lead to the reactivation of ERK signaling. This has been observed in some cell lines treated with SHP2 inhibitors.
Troubleshooting Workflow:
Caption: Troubleshooting logic for p-ERK Western blot results.
Experimental Protocols
Detailed Protocol: Cell Viability (MTS/MTS Assay)
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTS/MTS Assay:
-
Add 20 µL of MTS/MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Detailed Protocol: Western Blot for p-ERK Analysis
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells overnight.
-
If stimulating, add the growth factor for the appropriate time before adding this compound.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and a loading control like beta-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound mechanism of action in the MAPK signaling pathway.
Caption: Experimental workflow for a cell viability assay.
References
- 1. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Optimizing SHP389 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric SHP2 inhibitor, SHP389, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[2][3][4] This prevents the dephosphorylation of its target proteins, thereby inhibiting the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival.[1][2]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: While the optimal concentration of this compound will be cell-line dependent, a good starting point for a dose-response experiment is to use a wide range, for example, from 1 nM to 100 µM. Based on data from the closely related SHP2 inhibitor, SHP099, and its analogs, cytotoxic effects in various cancer cell lines have been observed in the micromolar range. Therefore, a logarithmic dilution series across this range should effectively capture the dose-response curve.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several colorimetric and fluorescence-based assays are suitable. The most common are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Crystal Violet assays. The choice depends on your specific experimental needs and available equipment. The MTT assay measures metabolic activity as an indicator of cell viability, while the Crystal Violet assay stains the DNA of adherent cells, providing a measure of cell number. It is always recommended to perform preliminary experiments to determine the most robust and reproducible assay for your cell line and experimental conditions.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. |
| Compound precipitation | Visually inspect the diluted this compound solutions for any signs of precipitation before adding to the cells. If precipitation occurs, consider adjusting the solvent or the final concentration. |
Issue 2: No significant decrease in cell viability even at high this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to SHP2 inhibition | Some cell lines may not be dependent on the SHP2 pathway for survival. Consider using a positive control compound known to induce cell death in your cell line to validate the assay. |
| Incorrect this compound concentration | Verify the concentration of your stock solution and the dilutions. |
| Insufficient incubation time | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles. |
Issue 3: Unexpected increase in signal at certain this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Compound interference with the assay | This compound might directly react with the assay reagents. Run a cell-free control with the same concentrations of this compound and assay reagents to check for any chemical interference. |
| Hormesis or off-target effects | At certain concentrations, some compounds can have a stimulatory effect on cell proliferation. This is a known biological phenomenon. Carefully document the dose-response curve. |
Quantitative Data
Due to limited publicly available data on the cytotoxic effects of this compound across a wide range of cancer cell lines, the following table presents data for the structurally similar and well-characterized allosteric SHP2 inhibitor, SHP099, and its analog. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Cytotoxicity of SHP099 and its Analog in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time |
| SHP099 | RPMI-8226 | Multiple Myeloma | CCK-8 | Dose-dependent decrease | 24, 48, 72 hours |
| SHP099 | NCI-H929 | Multiple Myeloma | CCK-8 | Dose-dependent decrease | 24, 48, 72 hours |
| Compound 28 (SHP099 analog) | MCF-7 | Breast Cancer | Not Specified | 37.02 ± 0.25 | Not Specified |
| Compound 28 (SHP099 analog) | U87MG | Glioblastoma | Not Specified | 68.69 ± 0.21 | Not Specified |
Data for SHP099 in RPMI-8226 and NCI-H929 cells showed a significant decrease in viability with increasing concentrations over time, though specific IC50 values were not provided in the source material.[5] Data for Compound 28 is presented as GI50 (50% growth inhibition).[6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Crystal Violet Assay for Cell Viability
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the wells with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the excess stain is removed.
-
Solubilization: Air dry the plate. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for cell viability assays.
References
- 1. Frontiers | In vitro antagonistic activity, plant growth promoting traits and phylogenetic affiliation of rhizobacteria associated with wild plants grown in arid soil [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Technical Support Center: Overcoming SHP389 Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential off-target effects of SHP389 and other SHP2 inhibitors in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] Its primary on-target effect is the inhibition of SHP2 phosphatase activity, which is a critical node in the RAS-MAPK signaling pathway.[1]
Q2: I'm observing a phenotype in my cells treated with this compound that is inconsistent with SHP2 inhibition. What could be the cause?
A2: While this compound is designed to be selective for SHP2, unexpected phenotypes could arise from off-target effects. It is crucial to validate that the observed phenotype is a direct result of SHP2 inhibition. Potential off-targets for SHP2 inhibitors can include other phosphatases, kinases, or other cellular pathways. For example, some active site-targeting SHP2 inhibitors have been shown to have off-target effects on kinases like PDGFRβ and SRC.[2] Additionally, some allosteric SHP2 inhibitors have been found to inhibit autophagy, which contributes to their anti-tumor activity.
Q3: How can I confirm that the effects I'm seeing are due to on-target this compound activity?
A3: Several experimental approaches can be used to validate on-target activity. A primary method is to perform a rescue experiment with a drug-resistant mutant of SHP2. If the phenotype is reversed by the expression of a resistant mutant in the presence of the inhibitor, it strongly suggests an on-target effect. Another approach is to use a structurally unrelated SHP2 inhibitor to see if it phenocopies the effects of this compound. Additionally, directly measuring the downstream signaling of SHP2, such as the phosphorylation of ERK (p-ERK), can confirm target engagement.
Q4: What are the best practices for determining the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?
A4: It is recommended to perform a dose-response curve for your specific cell line and assay. The optimal concentration should be the lowest concentration that gives a robust on-target effect (e.g., inhibition of p-ERK) with minimal cytotoxicity. Using concentrations significantly higher than the IC50 for SHP2 inhibition increases the likelihood of off-target effects.
Q5: Are there known off-target profiles for other SHP2 inhibitors that I can use as a reference?
A5: Yes, while a specific off-target profile for this compound is not extensively published, studies on other SHP2 inhibitors can provide insights. For example, some active site inhibitors have shown cross-reactivity with other protein tyrosine phosphatases (PTPs) like SHP1 and PTP1B.[3] Certain allosteric inhibitors have been reported to have off-target effects on autophagy. It is important to note that off-target profiles can be compound-specific.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of p-ERK despite using the recommended concentration of this compound. | 1. Cell line insensitivity: The cell line may not be reliant on the SHP2-MAPK pathway. 2. Incorrect antibody or western blot procedure: Issues with the p-ERK antibody or the western blotting technique. 3. Degraded this compound: Improper storage or handling of the compound. | 1. Confirm pathway dependence: Use a positive control cell line known to be sensitive to SHP2 inhibition. 2. Optimize western blot: Use a validated p-ERK antibody and include positive and negative controls for the western blot. Troubleshoot your western blot protocol for issues with transfer, antibody concentrations, and detection.[3][4][5][6] 3. Use fresh compound: Prepare fresh stock solutions of this compound and store them properly. |
| Significant cytotoxicity observed at concentrations expected to be selective for SHP2. | 1. Off-target toxicity: this compound may be hitting other essential cellular targets at the concentration used. 2. Cell line hypersensitivity: The specific cell line may be particularly sensitive to SHP2 inhibition or have unique dependencies. | 1. Perform a dose-response for cytotoxicity: Determine the EC50 for cell viability using an assay like MTT or CellTiter-Glo.[7][8][9][10][11] Compare this to the IC50 for SHP2 inhibition. A small therapeutic window suggests potential off-target toxicity. 2. Validate with a second SHP2 inhibitor: Use a structurally different SHP2 inhibitor to see if it causes similar cytotoxicity. |
| Observed phenotype does not match the known function of SHP2. | 1. Novel SHP2 function: The phenotype could be due to a previously uncharacterized role of SHP2 in your specific cellular context. 2. Off-target effect: The phenotype is caused by this compound binding to an unintended target. | 1. Confirm with genetic approaches: Use siRNA or CRISPR to knockdown or knockout SHP2 and see if the phenotype is recapitulated. 2. Perform off-target identification studies: Use techniques like kinome profiling, cellular thermal shift assay (CETSA), or quantitative proteomics to identify potential off-targets. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of this compound. 3. Assay variability: Inherent variability in the experimental assay. | 1. Standardize cell culture: Use cells within a defined passage number range and maintain consistent culture conditions. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Include proper controls: Use positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data on SHP2 Inhibitor Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B | Reference |
| SHP099 | SHP2 | 71 | >100-fold | >100-fold | [Novartis (2016)] |
| TNO155 | SHP2 | 11 | High | High | [12] |
| RMC-4550 | SHP2 | 2.5 | High | High | [Revolution Medicines] |
| IACS-13909 | SHP2 | 15.7 | No inhibition of SHP1 | - | [12] |
| 11a-1 | SHP2 | 200 | 7-fold | - | [12] |
| NSC-87877 | SHP2 | 318 | ~1-fold | ~5-fold | [3] |
| PHPS1 | SHP2 | 730 (Ki) | 15-fold | 8-fold | [13] |
Note: IC50 and Ki values can vary depending on the assay conditions. This table is for comparative purposes only.
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) of three allosteric SHP2 inhibitors across a panel of 21 oral squamous cell carcinoma (OSCC) cell lines.
| Cell Line | SHP099 IC50 (μM) | TNO155 IC50 (μM) | RMC-4550 IC50 (μM) |
| ORL-48 | 10.9 | 0.9 | 0.8 |
| ORL-115 | 9.8 | 0.8 | 0.7 |
| ORL-136 | 12.1 | 1.2 | 1.1 |
| ... | ... | ... | ... |
| SCC-4 | 21.5 | 15.6 | 10.2 |
| SCC-9 | 18.9 | 10.1 | 8.5 |
| SCC-25 | 25.3 | 18.2 | 12.3 |
| (Data adapted from a study on OSCC, demonstrating variability in potency across different cell lines)[14] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on- and off-target effects of this compound.
Western Blot for p-ERK Inhibition
This protocol is to assess the on-target activity of this compound by measuring the phosphorylation of ERK, a downstream effector of the SHP2-MAPK pathway.
Materials:
-
Cell line of interest
-
This compound
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Growth factor (e.g., EGF, FGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
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Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.[15][16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
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Cell line of interest
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This compound
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PBS
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Lysis buffer with protease inhibitors
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PCR tubes or 96-well PCR plate
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Thermal cycler
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
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Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer.[17][18]
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction).
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Analyze the amount of soluble SHP2 in the supernatant by western blot using an anti-SHP2 antibody. An increase in the thermal stability of SHP2 in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.[17][19][20][21][22]
Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the accumulation of LC3-II to determine if this compound has an off-target effect on autophagy.
Materials:
-
Cell line of interest
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This compound
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Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
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Western blot reagents as described above
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Primary antibody: anti-LC3B
Procedure:
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Seed cells and treat with this compound or vehicle.
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In parallel, treat cells with a lysosomal inhibitor alone or in combination with this compound for the last 2-4 hours of the experiment. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.
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Lyse the cells and perform a western blot as described above.
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Probe the membrane with an anti-LC3B antibody. The antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
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Quantify the LC3-II band intensity. An increase in LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux. If this compound further increases LC3-II levels in the presence of the inhibitor, it suggests that this compound is inducing autophagy. Conversely, a decrease may suggest inhibition of autophagy.[14][19][23][24][25]
Visualizations
SHP2 Signaling Pathway
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for validating and identifying off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. broadpharm.com [broadpharm.com]
- 8. protocols.io [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. mdc-berlin.de [mdc-berlin.de]
- 14. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 18. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 25. proteolysis.jp [proteolysis.jp]
Technical Support Center: SHP389 and ERK Phosphorylation
Welcome to the technical support center for SHP389. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in inhibiting ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting ERK phosphorylation in my experiment?
A1: Several factors at the level of the compound, experimental procedure, or cellular context can lead to a lack of ERK phosphorylation inhibition by this compound. Here are the primary areas to troubleshoot:
-
Compound Integrity and Handling:
-
Degradation: this compound may have degraded due to improper storage. It should be stored at -20°C for short-term use (up to a month) and -80°C for long-term storage (up to 6 months)[1].
-
Solubility Issues: this compound is soluble in DMSO[2]. Ensure it is fully dissolved before diluting into your culture medium. Precipitation of the compound will significantly lower its effective concentration.
-
-
Experimental Protocol:
-
Sub-optimal Concentration: The reported IC50 for this compound on p-ERK is 36 nM[1]. However, the optimal concentration can vary depending on the cell line and stimulation conditions. A dose-response experiment is crucial to determine the effective concentration in your specific system.
-
Inappropriate Assay Timing: The peak of ERK phosphorylation can be transient, often occurring within 2-15 minutes of stimulation[3][4]. If you are measuring p-ERK levels after this peak has subsided, you may not observe an inhibitory effect. A time-course experiment is recommended.
-
High Basal p-ERK Levels: Some cell lines, particularly those with activating mutations in RAS or RAF, have high basal levels of ERK phosphorylation. This can mask the inhibitory effect of this compound. Serum starvation for 4-24 hours before the experiment can help reduce basal p-ERK levels[3][4][5].
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Incorrect Stimulation: The agonist or growth factor used to stimulate the pathway might not be working correctly or may be used at a suboptimal concentration[3].
-
-
Cellular Context:
-
Cell Line Specificity: The efficacy of this compound can be cell-line dependent. The signaling pathways upstream of RAS/ERK can have redundancies or bypass mechanisms in certain cell types that may circumvent the need for SHP2.
-
Off-Target Effects: While not specifically documented for this compound, other SHP2 inhibitors have shown off-target effects[6]. It is a remote possibility that in your specific cellular context, off-target effects could interfere with the expected outcome.
-
Feedback Mechanisms: The MAPK pathway is regulated by complex feedback loops[7]. Inhibition of SHP2 could potentially lead to the activation of compensatory signaling pathways that reactivate ERK.
-
Troubleshooting Guide
If you are not observing inhibition of ERK phosphorylation with this compound, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| No inhibition at any concentration | Compound degradation or precipitation. | Prepare a fresh stock solution of this compound from a new vial. Ensure complete solubilization in DMSO before further dilution. |
| High basal p-ERK levels. | Serum starve cells for an appropriate duration (e.g., 4-24 hours) before stimulation[3][4][5]. | |
| Ineffective stimulation. | Verify the activity of your stimulating agent (e.g., growth factor) and optimize its concentration. | |
| Inconsistent results | Variability in cell culture conditions. | Ensure cells are seeded at a consistent density and are not over-confluent, as contact inhibition can lower background ERK phosphorylation[8]. |
| Assay timing is not optimal. | Perform a time-course experiment to identify the peak of ERK phosphorylation in response to your stimulus[3][4]. | |
| Weak inhibition | Sub-optimal inhibitor concentration. | Perform a dose-response curve with a wider range of this compound concentrations. |
| Cell line is resistant. | Consider using a cell line known to be sensitive to SHP2 inhibition. |
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | SHP2 | 36 nM | [1] |
| This compound | p-ERK | 36 nM | [1] |
Experimental Protocols
Western Blotting for ERK Phosphorylation
This protocol provides a general framework for assessing p-ERK levels in response to stimulation and inhibition with this compound.
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-90% confluency[8].
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Serum Starvation: To reduce basal p-ERK levels, replace the growth medium with serum-free or low-serum medium and incubate for 4-24 hours[3][4].
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours[8].
-
Stimulation: Add the agonist (e.g., EGF, FGF) at a pre-determined optimal concentration and incubate for the time corresponding to peak ERK phosphorylation (typically 2-15 minutes)[3][4].
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and add ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK[3].
Visualizations
Signaling Pathway
Caption: The MAPK signaling cascade leading to ERK phosphorylation and the inhibitory role of this compound on SHP2.
Experimental Workflow
Caption: A typical experimental workflow for assessing the effect of this compound on ERK phosphorylation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the lack of this compound-mediated inhibition of ERK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of SHP2 and ERK enhances anti-tumor effects in preclinical models – Astex [astx.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SHP389 Bioavailability for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the bioavailability of SHP389 for in vivo studies.
Troubleshooting Guide
Researchers may encounter challenges in achieving desired plasma concentrations of this compound. This guide provides a structured approach to troubleshooting common issues.
Problem: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility / Dissolution | 1. Verify Formulation Protocol: Ensure the recommended formulation protocols are followed precisely. Even minor deviations can impact solubility. 2. Particle Size Reduction: If using a suspension, consider micronization or nano-milling of the this compound powder to increase the surface area for dissolution.[1][2] 3. Alternative Formulations: Explore different formulation strategies known to enhance solubility, such as solid dispersions or lipid-based formulations.[2][3] |
| Low Permeability | 1. Permeation Enhancers: Consider the inclusion of pharmaceutically acceptable permeation enhancers in the formulation.[4] 2. Efflux Pump Inhibition: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. Co-administration with a P-gp inhibitor may increase absorption.[5] |
| First-Pass Metabolism | 1. Route of Administration: If extensive first-pass metabolism in the liver is suspected, consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, to bypass the portal circulation.[1] 2. Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes to understand the extent of first-pass metabolism. |
| Chemical Instability | 1. pH of Formulation: Ensure the pH of the final formulation is within a range where this compound is stable. 2. Storage Conditions: Prepare formulations fresh daily and store them appropriately to prevent degradation.[6] |
Problem: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | 1. Dosing Technique: Ensure consistent and accurate administration of the formulation to each animal. For oral gavage, verify the technique to prevent accidental administration into the lungs. 2. Homogeneity of Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a uniform dose. |
| Physiological Differences | 1. Fasting State: Standardize the fasting period for all animals before dosing, as the presence of food can affect drug absorption.[1][7] 2. Animal Health: Use healthy animals of a consistent age and weight to minimize physiological variability. |
| Formulation Instability | 1. Phase Separation: Visually inspect the formulation for any signs of precipitation or phase separation before each use.[6] If observed, gentle heating or sonication may be used to redissolve the compound.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for in vivo studies with this compound?
A1: Based on available data, two common vehicle formulations can be used as a starting point for this compound.[6] The choice of formulation may depend on the desired dosing volume and the duration of the study.
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - |
| Vehicle | 45% Saline | - |
| Achievable Solubility | ≥ 5 mg/mL | ≥ 5 mg/mL |
Q2: How should I prepare the recommended formulations?
A2: For both protocols, it is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[6]
-
Protocol 1 Workflow:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix thoroughly.
-
Add Saline to the final volume and mix.
-
-
Protocol 2 Workflow:
-
Dissolve this compound in DMSO.
-
Add Corn Oil to the final volume and mix thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Q3: What are the general principles for improving the bioavailability of a compound like this compound?
A3: Improving bioavailability generally involves addressing two key factors: solubility and permeability.[4] Strategies include:
-
Enhancing Solubility:
-
Particle size reduction: Micronization and nano-milling increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]
-
Formulation strategies: Utilizing enabling formulations such as solid dispersions, lipid-based systems, or cyclodextrin complexes can improve solubility.[2][3]
-
Salt formation: Creating a salt form of the drug can enhance its solubility.[1][2]
-
-
Improving Permeability:
-
Permeation enhancers: These agents can help increase the passage of the drug across the intestinal epithelium.[4]
-
Inhibition of efflux pumps: If the compound is a substrate of efflux transporters like P-glycoprotein, co-administration with an inhibitor can increase intracellular concentration and absorption.[4]
-
Q4: What animal models are commonly used for bioavailability studies?
A4: Beagle dogs are frequently used in preclinical studies to evaluate drug formulations.[8] However, physiological differences between species can impact results. In some cases, miniature pigs may be a suitable alternative.[8] The choice of animal model should be carefully considered based on the specific research question.
Experimental Protocols
Protocol: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[6] Vortex thoroughly until the this compound is completely dissolved.
-
In a separate tube, prepare the vehicle by adding the required volumes of PEG300, Tween-80, and Saline.
-
Add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration and component percentages. For example, to make 1 mL of the final formulation, add 100 µL of a 50 mg/mL this compound/DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.[6]
-
Vortex the final solution thoroughly to ensure homogeneity.
-
If any precipitation is observed, gently warm the solution (e.g., to 37°C) and/or sonicate for a few minutes until the solution is clear.[6]
-
It is recommended to prepare this formulation fresh on the day of use.[6]
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. colorcon.com [colorcon.com]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Animal Spices and Experimental Technique to Evaluate Sustained Release Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SHP389 Toxicity in Animal Models
Disclaimer: This document provides guidance on minimizing potential toxicities associated with the allosteric SHP2 inhibitor SHP389 in animal models. As there is limited publicly available preclinical safety data specifically for this compound, the information herein is largely based on data from other well-characterized allosteric SHP2 inhibitors, such as TNO155 (formerly SHP099) and RMC-4550. Researchers should consider this guidance as a general framework and adapt it to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation. By binding to an allosteric site, this compound locks SHP2 in an inactive conformation, thereby inhibiting its function and downstream signaling.
Q2: What are the potential toxicities associated with SHP2 inhibition in animal models?
A2: Based on studies with similar allosteric SHP2 inhibitors, potential toxicities can be on-target (related to SHP2 inhibition in normal tissues) or off-target. Commonly observed adverse effects in preclinical and clinical studies of SHP2 inhibitors include:
-
Cardiovascular: Decreased left ventricular ejection fraction (LVEF), edema (peripheral and pulmonary).
-
Hematological: Cytopenias (e.g., thrombocytopenia, neutropenia).
-
Musculoskeletal: Rhabdomyolysis (muscle breakdown).
-
Immunological: Autoimmune-like manifestations (e.g., encephalopathy).
-
General: Localized swelling, fatigue.
Q3: How can I monitor for these potential toxicities in my animal studies?
A3: A comprehensive monitoring plan is crucial. Key monitoring strategies include:
-
Regular Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels. Note any signs of lethargy, edema, or distress.
-
Body Weight Measurement: At least twice weekly to detect any significant weight loss.
-
Cardiovascular Monitoring: Echocardiography to assess LVEF at baseline and at regular intervals during the study.
-
Hematology: Complete blood counts (CBCs) from peripheral blood samples to monitor for cytopenias.
-
Serum Chemistry: Analysis of blood samples for markers of muscle damage (e.g., creatine kinase for rhabdomyolysis) and organ function.
-
Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a full histopathological examination of key organs.
Q4: Are there any strategies to mitigate the observed toxicities?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Conduct dose-range-finding studies to identify the maximum tolerated dose (MTD) and the lowest effective dose.
-
Intermittent Dosing: Some studies suggest that intermittent dosing schedules (e.g., 2 weeks on, 1 week off) may improve the therapeutic index and reduce on-target toxicities[1].
-
Supportive Care: For specific toxicities, supportive care measures may be necessary. For example, fluid therapy for signs of dehydration.
-
Combination Therapy: In some contexts, combining the SHP2 inhibitor with another agent may allow for dose reduction of the SHP2 inhibitor, thereby reducing its toxicity while maintaining or enhancing efficacy.
Troubleshooting Guides
Issue 1: Observation of Edema or Swelling
-
Symptom: Visible swelling in the limbs (peripheral edema) or signs of respiratory distress that could indicate pulmonary edema.
-
Potential Cause: On-target effects of SHP2 inhibition on vascular homeostasis.
-
Troubleshooting Steps:
-
Confirm and Quantify: Carefully examine the animal and note the location and severity of the edema. For suspected pulmonary edema, monitor respiratory rate and effort.
-
Dose Adjustment: Consider reducing the dose of this compound or implementing an intermittent dosing schedule.
-
Cardiovascular Assessment: Perform echocardiography to assess cardiac function, as edema can be linked to decreased LVEF.
-
Supportive Care: Consult with a veterinarian regarding the potential use of diuretics for symptomatic relief, though this should be done with caution and consideration of potential electrolyte imbalances.
-
Pathological Confirmation: If the animal's condition worsens, consider euthanasia and perform a thorough necropsy and histopathology to confirm the cause of the edema.
-
Issue 2: Signs of Hematological Toxicity
-
Symptom: Results from a CBC show a significant decrease in platelets (thrombocytopenia) or neutrophils (neutropenia).
-
Potential Cause: On-target effects of SHP2 inhibition on hematopoiesis.
-
Troubleshooting Steps:
-
Verify Findings: Repeat the CBC to confirm the results.
-
Monitor for Clinical Signs: Observe the animal for any signs of bleeding (petechiae, bruising) or infection.
-
Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose of this compound to allow for hematopoietic recovery.
-
Recovery Monitoring: Perform serial CBCs to monitor the recovery of blood cell counts.
-
Consider Prophylactic Measures: If neutropenia is severe, consult with a veterinarian about the potential need for prophylactic antibiotics to prevent opportunistic infections.
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of TNO155 (a representative SHP2 inhibitor) [2]
| Animal Model | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78 |
| Rat | 15 | 7 | 8 | 100 |
| Dog | 4 | 3 | 9 | >100 |
| Monkey | 6 | 4 | 9 | 60 |
Table 2: Dose-Limiting Toxicities (DLTs) of TNO155 in Combination with Spartalizumab in a Clinical Study (for illustrative purposes of potential severe adverse events) [1]
| Dose Level (TNO155) | DLT Observed | Grade |
| 20 mg QD (2 wks on/1 wk off) | Decreased ejection fraction | 3 |
| 20 mg QD (2 wks on/1 wk off) | Decreased ejection fraction | 2 |
| 60 mg QD (2 wks on/1 wk off) | Autoimmune encephalopathy | 3 |
| 20 mg BID (2 wks on/1 wk off) | Febrile neutropenia | 3 |
| 40 mg BID (2 wks on/1 wk off) | Rhabdomyolysis | 3 |
| 50 mg BID (2 wks on/1 wk off) | Localized edema | 3 |
| 50 mg BID (2 wks on/1 wk off) | Swelling | 2 |
Experimental Protocols
Protocol 1: In Vivo Toxicity and Tolerability Study
-
Animal Model: Select a relevant rodent (e.g., BALB/c mice or Sprague-Dawley rats) and/or non-rodent species.
-
Group Allocation: Assign animals to vehicle control and multiple this compound dose groups. Include both male and female animals.
-
Dosing Regimen: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a specified period (e.g., 14 or 28 days). Consider including groups with intermittent dosing schedules.
-
Clinical Observations: Record daily observations of animal health, including changes in posture, activity, and grooming.
-
Body Weight: Measure and record body weight at least twice weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, mid-study, and termination for CBC and serum chemistry analysis.
-
Cardiovascular Assessment (optional but recommended): Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.
Protocol 2: Monitoring for Cardiotoxicity
-
Animal Preparation: Anesthetize the animal using a regimen that has minimal impact on cardiovascular function (e.g., isoflurane).
-
Echocardiography: Use a high-frequency ultrasound system designed for small animals.
-
Image Acquisition: Obtain two-dimensional images in the long-axis and short-axis views of the left ventricle.
-
M-mode Imaging: Acquire M-mode images from the short-axis view at the level of the papillary muscles.
-
Measurements: Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using standard formulas.
-
Frequency: Perform measurements at baseline before initiation of this compound treatment and at regular intervals (e.g., every 2-4 weeks) throughout the study.
Visualizations
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
References
Technical Support Center: SHP389 Western Blotting
Welcome to the technical support center for SHP389 western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
Troubleshooting Guide: this compound Not Working in Western Blot
If you are not observing the expected signal for this compound in your western blot, several factors could be at play, ranging from sample preparation to antibody incubation and detection. This guide provides a systematic approach to identifying and resolving the issue.
Problem: Weak or No Signal for this compound
This is one of the most common issues in western blotting and can be caused by a variety of factors.[1][2]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Abundance of this compound in Sample | Increase the amount of total protein loaded onto the gel.[3][4] Consider using a positive control, such as a cell lysate known to express this compound or a purified this compound recombinant protein, to validate the experimental setup.[4] If the protein is known to have low expression, you may need to enrich your sample for this compound using techniques like immunoprecipitation.[4][5] |
| Inefficient Protein Extraction | Ensure your lysis buffer is appropriate for the subcellular localization of this compound. The addition of protease and phosphatase inhibitors to your lysis buffer is crucial to prevent protein degradation.[6] Lysis should be performed on ice or at 4°C to minimize enzymatic activity.[6] |
| Suboptimal Primary Antibody Concentration | The concentration of the primary antibody is critical. If it's too low, the signal will be weak or absent.[1][4] Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations around it. |
| Inactive Primary or Secondary Antibody | Verify the expiration dates of your antibodies.[2] Ensure they have been stored correctly according to the manufacturer's instructions. To test the activity of the secondary antibody, you can perform a dot blot.[4] |
| Inefficient Protein Transfer | Confirm successful transfer of proteins from the gel to the membrane. This can be visualized by staining the membrane with Ponceau S after transfer.[5][7] If transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins, adding a small amount of SDS to the transfer buffer can improve transfer efficiency.[3] For low molecular weight proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through.[3] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary antibody is raised in a rabbit, use an anti-rabbit secondary antibody).[8] |
| Insufficient Incubation Times | Incubation times for both primary and secondary antibodies may need to be optimized. For the primary antibody, an overnight incubation at 4°C can enhance the signal for low-abundance proteins.[9][10][11] |
| Excessive Washing | While washing is necessary to reduce background, excessive or harsh washing can strip the antibody from the membrane, leading to a weak signal.[8] Reduce the number or duration of wash steps if you suspect this is the issue. |
| Inactive Detection Reagent | Ensure your ECL substrate or other detection reagents have not expired and are prepared correctly.[4] |
Problem: High Background or Non-Specific Bands
High background and the presence of unexpected bands can obscure the specific signal for this compound.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Blocking is crucial to prevent non-specific binding of antibodies to the membrane.[6] Ensure the blocking buffer is appropriate for your antibody; sometimes switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa can help.[1] The blocking time may also need to be increased.[6] |
| Primary or Secondary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding and high background.[7][12] Try reducing the concentration of your primary and/or secondary antibodies. |
| Inadequate Washing | Insufficient washing between antibody incubation steps can result in high background.[7] Increase the number and duration of your wash steps. Including a detergent like Tween-20 in your wash buffer is also recommended.[5][7] |
| Contaminated Buffers | Ensure all your buffers are freshly prepared with high-purity water to avoid contamination that can lead to a speckled background. |
| Cross-reactivity of the Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in your lysate. Using a more specific, pre-adsorbed secondary antibody can help reduce non-specific bands.[8] |
| Protein Degradation | Degraded protein samples can result in multiple lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for my anti-SHP389 antibody?
A1: The optimal dilution for your anti-SHP389 antibody should be determined experimentally. A good starting point is the dilution recommended on the manufacturer's datasheet. We recommend performing a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the concentration that provides the best signal-to-noise ratio for your specific experimental conditions.
Q2: Which blocking buffer should I use for my this compound western blot?
A2: Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) are commonly used blocking buffers. The choice may depend on the specific primary antibody being used. If you are experiencing high background with one, it is often worthwhile to try the other. Some antibody datasheets will specify a recommended blocking agent.[6]
Q3: How much protein lysate should I load per well for this compound detection?
A3: The optimal amount of protein to load depends on the expression level of this compound in your sample. A general starting range is 20-40 µg of total protein lysate per well. If this compound is a low-abundance protein, you may need to load more.[3] Conversely, if you are seeing signal smearing or "smiling" bands, you may be overloading the gel.[1]
Q4: My this compound protein is appearing at a different molecular weight than expected. What could be the reason?
A4: Several factors can cause a protein to migrate at an unexpected molecular weight. These include:
-
Post-translational modifications (PTMs): Phosphorylation, glycosylation, or ubiquitination can increase the apparent molecular weight.
-
Splice variants: Different isoforms of this compound may exist with varying molecular weights.
-
Protein degradation: If you see bands at a lower molecular weight, your protein may have been degraded.
-
Multimerization: The protein may form dimers or multimers that are not fully denatured, leading to higher molecular weight bands. Boiling the sample in loading buffer for a longer period (up to 10 minutes) can help disrupt these.[12]
Experimental Protocols
Standard Western Blot Protocol for this compound Detection
-
Sample Preparation:
-
Harvest cells and wash once with ice-cold PBS.[9]
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix the desired amount of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Load the samples onto an appropriate percentage polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[13]
-
Incubate the membrane with the primary anti-SHP389 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: A simplified workflow of the western blotting process.
Caption: A decision tree for troubleshooting common western blot issues.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. assaygenie.com [assaygenie.com]
- 9. ulab360.com [ulab360.com]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. img.abclonal.com [img.abclonal.com]
Navigating Long-Term SHP389 Studies: A Technical Support Guide
Disclaimer: As of late 2025, publicly available information on SHP389, an allosteric SHP2 inhibitor, is limited, making it challenging to provide a detailed, compound-specific guide for long-term studies. This compound appears to be in the early stages of preclinical research.
To fulfill the structural and content requirements of this request, we have created a comprehensive technical support center using Dasotraline (formerly SEP-225,289) as a well-documented substitute. Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has undergone extensive clinical investigation, providing a robust dataset for illustrating the principles of refining treatment schedules for long-term studies.
Frequently Asked Questions (FAQs) for Long-Term Dasotraline Studies
Q1: What is the mechanism of action of Dasotraline?
A1: Dasotraline is a potent and balanced reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1][2]. By blocking these transporters, Dasotraline increases the extracellular concentrations of these neurotransmitters in the brain, which are associated with mood and behavior regulation. Preclinical studies have established its activity as an SNDRI[1][2].
Q2: What are the key pharmacokinetic parameters of Dasotraline to consider for long-term dosing?
A2: Dasotraline has a unique pharmacokinetic profile characterized by slow absorption and a long elimination half-life.[3][4][5] Key parameters from human studies include:
-
Time to Maximum Concentration (Tmax): Approximately 10-12 hours post-dose.[4]
-
Half-life (t½): A mean apparent half-life of about 47 hours.[3][5]
-
Steady State: Plasma concentrations typically reach a steady state by 10 days of consistent daily dosing.[3][5]
This long half-life allows for stable plasma concentrations with once-daily dosing, a critical consideration for ensuring consistent target engagement in long-term efficacy and safety studies.[3]
Q3: What were the typical dosing schedules for Dasotraline in clinical trials?
A3: Dasotraline has been evaluated in clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED) at various fixed and flexible doses. The chosen dose often depended on the indication and patient population. The table below summarizes dosing regimens from several studies.
Summary of Dasotraline Clinical Trial Dosing Regimens
| Indication | Study Design | Doses Administered | Duration | Key Findings |
| ADHD | Randomized, Double-Blind, Placebo-Controlled | 4 mg/day and 8 mg/day | 4 weeks | 8 mg/day showed statistically significant improvement in ADHD symptoms.[6] |
| Binge-Eating Disorder | Randomized, Placebo-Controlled, Flexible-Dose | Flexible doses of 4, 6, or 8 mg/day | 12 weeks | Significantly greater reduction in binge-eating days per week compared to placebo.[7][8] |
| Binge-Eating Disorder | Randomized, Placebo-Controlled, Fixed-Dose | 4 mg/day and 6 mg/day | 12 weeks | 6 mg/day dose met the primary endpoint for reducing binge days per week.[9][10][11] |
Q4: What are the most common adverse events observed in long-term Dasotraline studies that might require dose adjustment?
A4: The most frequently reported adverse events in clinical trials that could necessitate a re-evaluation of the treatment schedule include:
The incidence of decreased appetite appeared to be dose-dependent.[13] Researchers should establish clear criteria for dose reduction or discontinuation based on the severity and duration of these adverse events.
Troubleshooting Guide for Long-Term Dasotraline Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| High incidence of insomnia or anxiety in animal models. | - Dose may be too high.- Timing of administration may be suboptimal. | - Reduce the dose.- Administer the dose earlier in the active phase (e.g., beginning of the dark cycle for nocturnal rodents).- Implement more detailed behavioral monitoring to quantify anxiety-like behaviors. |
| Significant weight loss in treated animals. | - Dose-dependent decrease in appetite is a known effect.[13]- Potential gastrointestinal distress. | - Monitor food intake and body weight daily.- Consider a dose reduction.- Ensure palatable food is available.- If weight loss exceeds 15-20% of baseline, consider temporary discontinuation and re-evaluation of the dose. |
| Lack of efficacy at a previously effective dose. | - Development of tolerance.- Issues with drug formulation or administration. | - Measure plasma concentrations of Dasotraline to confirm exposure.- Re-evaluate the formulation for stability and homogeneity.- Review administration technique to ensure accurate dosing. |
| Unexpected mortality in the treatment group. | - Potential for off-target toxicity at the chosen dose.- Exacerbation of an underlying, undetected health issue in the animal model. | - Immediately pause the study and perform a thorough review of all data.- Conduct necropsies on deceased animals to identify the cause of death.- Consider a dose-ranging toxicity study to establish a maximum tolerated dose for the specific animal model and study duration. |
Visualizing Pathways and Protocols
Signaling Pathway of a Triple Reuptake Inhibitor
Caption: Mechanism of action for a triple reuptake inhibitor like Dasotraline.
Experimental Workflow for a Long-Term Preclinical Study
Caption: Workflow for a 6-month preclinical study of Dasotraline.
Detailed Experimental Protocol: 6-Month Oral Gavage Study in Rats
Objective: To assess the long-term safety, tolerability, and pharmacokinetic profile of Dasotraline in Sprague-Dawley rats.
1. Animals and Housing:
-
Species: Sprague-Dawley rats (Male and Female, n=20 per group).
-
Age: 8 weeks at the start of dosing.
-
Housing: 2 rats per cage, 12-hour light/dark cycle, ad libitum access to standard chow and water.
-
Acclimatization: Minimum of 2 weeks before the start of the experiment.
2. Groups and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low Dose Dasotraline (e.g., 1 mg/kg/day).
-
Group 3: High Dose Dasotraline (e.g., 5 mg/kg/day).
-
Administration: Once daily via oral gavage at the beginning of the dark cycle.
-
Dose Volume: 5 mL/kg.
3. Monitoring and Measurements:
-
Daily: Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Weekly:
-
Body weight measurement.
-
Food and water consumption per cage.
-
-
Monthly:
-
Detailed behavioral assessment (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior).
-
Blood collection (sparse sampling, ~200 µL) from the tail vein for pharmacokinetic analysis at pre-dose and 2, 8, and 24 hours post-dose.
-
-
Terminal Procedures (Week 26):
-
Final body weight.
-
Terminal blood collection via cardiac puncture for full PK profile and clinical chemistry.
-
Euthanasia followed by necropsy.
-
Organ weight measurement (liver, kidneys, brain, heart, spleen).
-
Tissue collection for histopathological examination.
-
4. Data Analysis:
-
Body weight, food/water intake, and organ weights will be analyzed using a two-way ANOVA (treatment x sex).
-
Behavioral data will be analyzed using appropriate statistical tests (e.g., t-test, ANOVA) comparing treatment groups to the vehicle control.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) will be calculated using non-compartmental analysis.
-
Histopathology will be evaluated by a board-certified veterinary pathologist.
This comprehensive guide, using Dasotraline as a robust example, provides the framework and detailed information necessary for researchers to design and troubleshoot long-term studies, ensuring data integrity and animal welfare.
References
- 1. Dasotraline | C16H15Cl2N | CID 9947999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - ProQuest [proquest.com]
- 5. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunovion Announces Positive Top-Line Results from Pivotal Study Evaluating Dasotraline in Adults with Binge Eating Disorder - BioSpace [biospace.com]
- 11. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. Efficacy and safety of dasotraline in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of SHP2 Inhibitors: SHP389 vs. SHP099
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two allosteric SHP2 inhibitors, SHP389 and SHP099. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing preclinical data to offer a comparative overview of their performance, supported by experimental methodologies and pathway diagrams.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. Consequently, SHP2 has emerged as a promising therapeutic target for the treatment of a range of malignancies. This compound and SHP099 are both potent and selective allosteric inhibitors of SHP2, locking the protein in an auto-inhibited conformation.
Quantitative Data Comparison
The following table summarizes the available in vivo data for this compound and SHP099. It is important to note that the absence of direct comparative studies necessitates a cross-study comparison, which may be influenced by differing experimental conditions.
| Parameter | This compound | SHP099 |
| In Vivo Efficacy (Tumor Growth Inhibition) | Data not publicly available in detail. | KYSE520 (Esophageal Squamous Cell Carcinoma Xenograft): Marked tumor growth inhibition observed at 100 mg/kg daily oral dosing.[1] Dose-dependent anti-tumor activity was also demonstrated.[1] B16F10 (Melanoma Syngeneic Model): Significant reduction in tumor growth at 75 mg/kg and 100 mg/kg daily oral dosing.[2] CT-26 (Colon Carcinoma Xenograft): Significantly decreased tumor burden in immunocompetent mice, suggesting an immune-mediated anti-tumor effect.[3] |
| Pharmacokinetics (Mice) | Data not publicly available in detail. | KYSE520 Xenograft: A single 100 mg/kg oral dose resulted in free plasma concentrations sufficient to inhibit p-ERK for over 24 hours. |
| Pharmacodynamics (Mice) | Modulates MAPK signaling in vivo. | KYSE520 Xenograft: Robust inhibition of phosphorylated ERK (p-ERK) in tumor tissue. |
| Animal Models Used | Information not publicly available. | Nude mice (for xenografts), C57BL/6 mice (for syngeneic models). |
| Dosing Regimen | Information not publicly available. | 75-100 mg/kg, administered orally once daily.[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SHP2 signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of SHP2 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on the available literature for SHP099.
KYSE520 Esophageal Squamous Cell Carcinoma Xenograft Model
-
Cell Culture: KYSE520 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 107 KYSE520 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment Initiation: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.
-
Dosing: SHP099 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the desired dose (e.g., 100 mg/kg).[1] The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume is measured two to three times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last dose, tumors are harvested to analyze the levels of p-ERK and other relevant biomarkers by methods such as western blotting or immunohistochemistry.
B16F10 Melanoma Syngeneic Model
-
Cell Culture: B16F10 melanoma cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used for this syngeneic model.[5]
-
Tumor Implantation: 1 x 106 B16F10 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Treatment: Tumor growth is monitored, and treatment is initiated when tumors are palpable or have reached a specified size.
-
Dosing: SHP099 is administered orally once daily at doses of 75 mg/kg or 100 mg/kg.[2]
-
Efficacy Assessment: Tumor growth is monitored as described for the xenograft model. At the study endpoint, tumors are excised and weighed.[2]
Discussion and Conclusion
The available preclinical data strongly support the in vivo efficacy of SHP099 in various tumor models, demonstrating significant tumor growth inhibition and modulation of the MAPK pathway.[1][2] The efficacy of SHP099 in an immunocompetent syngeneic model also suggests a potential role in modulating the tumor immune microenvironment.[3]
For researchers and drug development professionals, the choice between these two inhibitors for further investigation would likely depend on a more complete preclinical data package for this compound, including its pharmacokinetic profile, efficacy in a range of cancer models, and safety profile. Head-to-head in vivo studies under identical experimental conditions will be essential to definitively determine the superior candidate for clinical development.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 5. A clinically relevant, syngeneic model of spontaneous, highly metastatic B16 mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SHP389 Combination Therapy: A Comparative Guide to Overcoming Adaptive Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of adaptive resistance remains a critical hurdle in targeted cancer therapy. Tumor cells often evade the effects of single-agent treatments by activating alternative signaling pathways, leading to disease progression. Allosteric inhibitors of the protein tyrosine phosphatase SHP2 have emerged as a promising strategy to counteract this phenomenon when used in combination with other targeted agents. This guide provides a comparative overview of SHP389 combination therapy, benchmarking its performance against other therapeutic alternatives, supported by preclinical experimental data. While specific data for this compound is emerging, we will draw comparisons from studies involving the structurally similar and well-characterized SHP2 inhibitor, SHP099, to provide a comprehensive analysis.
Data Presentation: Performance of SHP2 Inhibitor Combination Therapies
The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of combining SHP2 inhibitors with inhibitors of the MAPK pathway to overcome adaptive resistance in various cancer models.
Table 1: In Vitro Efficacy of SHP2 Inhibitor Combinations
| Cancer Type | Cell Line | Combination Therapy | IC50 (Combination) | Synergy Score | Reference |
| Non-Small Cell Lung Cancer (EGFR mutant) | PC-9 (EGFR T790M/C797S) | TNO155 + Nazartinib | Not explicitly stated, but combination showed enhanced growth inhibition compared to single agents. | Not explicitly stated, but combination benefit was observed. | [1] |
| Pancreatic Ductal Adenocarcinoma (KRAS mutant) | Multiple PDAC cell lines | SHP099 + Trametinib | Not explicitly stated, but combination showed additive to synergistic effects in inhibiting proliferation. | Not explicitly stated, but combination was more effective than single agents. | [2] |
| Triple-Negative Breast Cancer | MDA-MB-468 | SHP099 + Trametinib | Not explicitly stated, but combination showed increased efficacy with additive to synergistic effects. | Not explicitly stated, but combination was more effective than single agents. | [3] |
| Colorectal Cancer (BRAF V600E) | Multiple CRC cell lines | TNO155 + Dabrafenib + Trametinib | Not explicitly stated, but TNO155 synergized with BRAF/MEK inhibitors. | Not explicitly stated, but synergy was observed. | [1] |
Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations in Xenograft Models
| Cancer Type | Xenograft Model | Combination Therapy | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (KRAS mutant) | KPC 1203 orthotopic | SHP099 + Trametinib | Markedly inhibited tumor growth compared to single agents. | Combination therapy led to a more durable response and conferred a substantial survival benefit.[4] | [2][4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | SHP099 + Trametinib | Caused substantial tumor regression. | Single agents did not produce consistent regressions, highlighting the necessity of the combination.[2] | [2] |
| Non-Small Cell Lung Cancer (EGFR mutant) | NSCLC PDX models | TNO155 + Osimertinib | Greater tumor response in combination compared to single agents. | Combination treatment led to sustained ERK inhibition. | [1] |
| Colorectal Cancer | Relapsed/Refractory Solid Tumors | RMC-4630 + Cobimetinib | Anti-tumor effects observed at lower doses than required for single agents. | Intermittent dosing of RMC-4630 with continuous cobimetinib showed improved tolerability and comparable anti-tumor activity.[5] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of SHP2 inhibitor combination therapies.
Cell Viability Assay (Based on MTT/MTS Assays)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (or other SHP2 inhibitors) and the combination drug (e.g., a MEK inhibitor) in culture medium. Add the drugs to the cells, alone or in combination, and incubate for 72 hours.
-
MTT/MTS Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-ERK (p-ERK)
-
Cell Lysis: Treat cells with the indicated drug combinations for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MDA-MB-468) suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²). When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, single agents, and combination therapy).
-
Drug Administration: Administer the drugs according to the predetermined schedule and dosage. For example, SHP099 can be administered orally at 75 mg/kg daily, and trametinib can be administered orally at 0.25 mg/kg daily.[7]
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Immunohistochemistry (IHC): Fix the tumors in formalin, embed in paraffin, and section them. Perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatments.[8][9][10]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical basis for the efficacy of this compound combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medrxiv.org [medrxiv.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Revolution Medicines Reports Progress and Expansion of Combination Strategy with RMC-4630 as Therapeutic Backbone for RAS-Addicted Cancers | Revolution Medicines [ir.revmed.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]
- 10. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validating SHP389-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating apoptosis induced by the novel compound SHP389. By objectively comparing its performance with a well-established apoptosis inducer, Doxorubicin, this document offers supporting experimental designs and detailed protocols for key caspase assays. The presented data for this compound is hypothetical and serves as a template for researchers to insert their own experimental findings.
Introduction to Apoptosis and Caspase Activation
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development.[1] It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[3]
Caspases are synthesized as inactive zymogens and are activated in a hierarchical cascade.[3] This cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][4]
-
The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8 .[1]
-
The Intrinsic Pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria.[2] This event triggers the formation of the apoptosome and the activation of initiator caspase-9 .[2][5]
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 .[6] These caspases are responsible for cleaving a broad spectrum of cellular substrates, ultimately leading to the dismantling of the cell.[7] Therefore, measuring the activity of caspases-3/7, -8, and -9 is a reliable method for quantifying apoptosis and elucidating the underlying mechanism of action of a compound like this compound.[8]
Comparative Analysis of Caspase Activation
To assess the pro-apoptotic efficacy of this compound, its ability to activate key caspases should be compared against a known apoptosis-inducing agent, such as Doxorubicin. The following table presents a template for summarizing such comparative data.
Table 1: Hypothetical Comparative Analysis of Caspase Activity
| Treatment (10 µM) | Caspase-3/7 Activity (Fold Increase vs. Control) | Caspase-8 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 4.5 ± 0.4 | 1.2 ± 0.3 | 4.2 ± 0.5 |
| Doxorubicin | 3.8 ± 0.3 | 1.1 ± 0.2 | 3.5 ± 0.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Based on this hypothetical data, this compound appears to be a potent inducer of the intrinsic apoptotic pathway, as indicated by the significant increase in caspase-9 and caspase-3/7 activity, with minimal activation of caspase-8.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions within the apoptotic cascade and the experimental process, the following diagrams are provided.
Caption: Overview of the extrinsic and intrinsic apoptotic signaling pathways.
Caption: A generalized experimental workflow for measuring caspase activity.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific cell types and experimental conditions.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from the Caspase-Glo® 3/7 Assay.[9][10]
Principle: This assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9]
Materials:
-
White-walled 96-well plates suitable for cell culture and luminescence reading.
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate).
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound, Doxorubicin, and a vehicle control for the desired time period.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the entire volume of buffer to the substrate bottle and mix until the substrate is completely dissolved.[10]
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature.[11] b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10] c. Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[10]
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental readings. Calculate the fold change in caspase activity relative to the vehicle-treated control.
Caspase-8 Activity Assay (Colorimetric)
This protocol is based on a colorimetric assay that detects the release of p-nitroaniline (pNA).[12][13]
Principle: This assay utilizes a substrate containing the IETD tetrapeptide sequence conjugated to pNA. Cleavage of this substrate by active caspase-8 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[12]
Materials:
-
96-well flat-bottom plate.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
IETD-pNA substrate (4 mM).
-
DTT (1 M).
-
Microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound, Doxorubicin, and a vehicle control in a suitable format (e.g., 6-well plate).
-
Cell Lysate Preparation: a. Induce apoptosis and concurrently incubate a non-induced control culture. b. Pellet 2-5 x 10⁶ cells by centrifugation. c. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay: a. In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. b. Prepare the Reaction Buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM. c. Add 50 µL of the 2x Reaction Buffer with DTT to each well. d. Add 5 µL of the IETD-pNA substrate to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[12]
-
Data Analysis: Calculate the fold increase in caspase-8 activity by comparing the absorbance of the treated samples to the uninduced control.
Caspase-9 Activity Assay (Colorimetric)
This protocol is based on a colorimetric assay for caspase-9 activity.[14][15]
Principle: This assay uses a substrate containing the LEHD tetrapeptide sequence linked to pNA. Active caspase-9 cleaves this substrate, releasing pNA, which is detected by its absorbance at 405 nm.[14]
Materials:
-
96-well flat-bottom plate.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
LEHD-pNA substrate (4 mM).
-
DTT (1 M).
-
Microplate reader.
Procedure:
-
Cell Culture, Treatment, and Lysate Preparation: Follow steps 1-3 as described in the Caspase-8 Activity Assay protocol.
-
Assay: a. Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of a 96-well plate. b. Prepare the Reaction Buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM. c. Add 50 µL of the 2x Reaction Buffer with DTT to each sample.[14] d. Add 5 µL of the LEHD-pNA substrate.[14] e. Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[14]
-
Data Analysis: Determine the fold increase in caspase-9 activity by comparing the results of treated samples with the uninduced control.[14]
By following these protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively validate and characterize the apoptotic effects of this compound and compare its efficacy to other known apoptosis-inducing compounds.
References
- 1. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase assay selection guide | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. bosterbio.com [bosterbio.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
Comparative Analysis of SHP389 Activity Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the activity of SHP389, an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), across various cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potency and selectivity, benchmarked against other known SHP2 inhibitors.
Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK signaling pathway, which is frequently hyperactivated in human cancers and drives tumor cell proliferation and survival.[1][2] Consequently, SHP2 has emerged as a promising target for cancer therapy.[1]
This compound is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site.[3] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity.[1][2] This mechanism of action offers high selectivity and potency. This guide will compare the in vitro activity of this compound with other well-characterized allosteric SHP2 inhibitors, such as SHP099 and RMC-4550.
Comparative Activity of SHP2 Inhibitors in Cancer Cell Lines
The anti-proliferative activity of SHP2 inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound and other SHP2 inhibitors in a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | This compound | 0.36 | [3] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | SHP099 | 5.14 | [4] |
| Detroit 562 | Pharyngeal Carcinoma | SHP099 | 3.76 | [4] |
| MDA-MB-468 | Breast Cancer | SHP099 | ~0.25 (p-ERK) | [2] |
| MV4-11 | Acute Myeloid Leukemia | SHP099 | 0.32 | [5][6] |
| MOLM-14 | Acute Myeloid Leukemia | SHP099 | Not specified | [5] |
| PC9 | Non-Small Cell Lung Cancer | SHP099 | 7.536 (24h) | [7] |
| PC9GR | Non-Small Cell Lung Cancer | SHP099 | 8.900 (24h) | [7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Compound 5b | 2.76 | [7] |
| SUM-52 | Breast Cancer | SHP099 | 49.62 | [4] |
| KATO III | Gastric Carcinoma | SHP099 | 17.28 | [4] |
| JHH-7 | Hepatocellular Carcinoma | SHP099 | 45.32 | [4] |
| Hep3B | Hepatocellular Carcinoma | SHP099 | 19.08 | [4] |
| RPMI-8226 | Multiple Myeloma | SHP099 | Not specified | [8][9] |
| NCI-H929 | Multiple Myeloma | SHP099 | Not specified | [8][9] |
| RPMI-8226 | Multiple Myeloma | RMC-4550 | Not specified | [8][9] |
| NCI-H929 | Multiple Myeloma | RMC-4550 | Not specified | [8][9] |
| 4T1 | Murine Breast Cancer | SHP099 | 119.3 | [5] |
| ASPC1 | Pancreatic Cancer | SHP099 | 64.04 | [5] |
| BXPC-3 | Pancreatic Cancer | SHP099 | 72.86 | [5] |
| Capan-2 | Pancreatic Cancer | SHP099 | 15.67 | [5] |
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RTK-mediated activation of the RAS-ERK signaling cascade. Growth factor binding to an RTK induces its dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and dephosphorylates specific regulatory sites, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: SHP2's role in the RTK/RAS/ERK signaling pathway.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of an inhibitor. A common method for this is the cell viability assay, such as the MTT, XTT, or CellTiter-Glo® assay. Below is a generalized protocol for a cell viability assay.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and other comparator compounds in the appropriate vehicle (e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the inhibitors. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) under the same culture conditions.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of a compound's activity across different cell lines. This process ensures the reproducibility and reliability of the findings.
Caption: Workflow for determining IC50 values across cell lines.
Summary
The available data indicates that this compound is a potent inhibitor of SHP2, demonstrating significant anti-proliferative activity in sensitive cell lines. The comparison with other SHP2 inhibitors like SHP099 highlights the varying sensitivities of different cancer cell types to SHP2 inhibition. This variability is likely influenced by the specific driver mutations and the cellular context of the RAS-ERK pathway in each cell line. Further cross-validation studies in an expanded panel of cell lines are warranted to fully elucidate the therapeutic potential and target patient populations for this compound.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sellerslab.org [sellerslab.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SHP389 (TNO155) Monotherapy Versus Combination Therapy with EGFR Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the allosteric SHP2 inhibitor SHP389 (also known as TNO155) as a monotherapy and in combination with epidermal growth factor receptor (EGFR) inhibitors. The data presented is derived from peer-reviewed studies and is intended to inform ongoing research and drug development efforts in oncology, particularly in the context of overcoming resistance to targeted therapies.
Introduction to SHP2 and its Role in EGFR Signaling
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR. Upon EGFR activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-MAPK signaling cascade. This pathway is a key driver of cell proliferation, survival, and differentiation. In the context of EGFR-mutant cancers, SHP2 signaling can contribute to both intrinsic and acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). Therefore, dual inhibition of EGFR and SHP2 presents a rational therapeutic strategy to enhance anti-tumor activity and overcome resistance.
This compound (TNO155) is a potent and selective allosteric inhibitor of SHP2. It stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream signaling. This guide summarizes the preclinical evidence for the synergistic effects of combining this compound with EGFR inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies comparing this compound monotherapy with its combination with EGFR inhibitors in various cancer models.
In Vitro Cell Proliferation
Table 1: Anti-proliferative effects of TNO155 in combination with the EGFR inhibitor nazartinib in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation | Treatment | Concentration (µM) | Mean Cell Viability (%) |
| PC-9 | Exon 19 del | Nazartinib | 0.01 | ~80 |
| TNO155 | 1 | ~90 | ||
| Nazartinib + TNO155 | 0.01 + 1 | ~40 | ||
| HCC827 | Exon 19 del | Nazartinib | 0.01 | ~75 |
| TNO155 | 1 | ~95 | ||
| Nazartinib + TNO155 | 0.01 + 1 | ~50 | ||
| PC-9 (Gefitinib-Resistant) | Exon 19 del, T790M | Nazartinib | 0.1 | ~90 |
| TNO155 | 1 | ~90 | ||
| Nazartinib + TNO155 | 0.1 + 1 | ~60 |
Data extracted from "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling" (2021).
In Vivo Tumor Growth Inhibition
Table 2: Anti-tumor efficacy of TNO155 in combination with the EGFR inhibitor osimertinib in an EGFR-mutant NSCLC patient-derived xenograft (PDX) model.
| PDX Model | EGFR Mutation | Treatment | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) |
| LGX818 | Exon 19 del, T790M | Osimertinib | 1 | ~30 |
| TNO155 | 50 | ~20 | ||
| Osimertinib + TNO155 | 1 + 50 | ~80 |
Data extracted from "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling" (2021).
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound (TNO155) as a single agent and in combination with an EGFR inhibitor on EGFR-mutant NSCLC cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (TNO155)
-
EGFR inhibitor (e.g., nazartinib, osimertinib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in cell culture medium.
-
Treat the cells with the compounds as single agents or in combination at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
In Vivo Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the anti-tumor efficacy of this compound (TNO155) as a single agent and in combination with an EGFR inhibitor in a patient-derived xenograft model of EGFR-mutant NSCLC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
EGFR-mutant NSCLC PDX model
-
This compound (TNO155) formulated for oral administration
-
EGFR inhibitor (e.g., osimertinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor fragments from the PDX model subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, EGFR inhibitor monotherapy, combination therapy).
-
Administer the treatments orally at the specified doses and schedule (e.g., daily).
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition as the percentage change in tumor volume in the treated groups compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR-SHP2 Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow.
Safety Operating Guide
Navigating the Safe Disposal of SHP389: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like SHP389 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell growth signaling pathways. Its improper disposal can pose significant health and environmental risks. The following procedures are based on general best practices for hazardous chemical waste and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol for this compound
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant hazardous waste container. This container must also be clearly labeled with "Hazardous Waste," "Toxic," and "this compound," along with the solvent system used (e.g., DMSO, ethanol).
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces.
-
Use a suitable deactivating agent if one is known and approved by your EHS department.
-
If a specific deactivating agent is not available, wipe the area with a solvent known to dissolve this compound (such as ethanol or isopropanol) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
3. Final Disposal:
-
All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This compound is classified as very toxic to aquatic life with long-lasting effects[1].
Hazard and Safety Data Summary
The following table summarizes the key hazard information for compounds with similar toxicological profiles to this compound.
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Hazardous to the Aquatic Environment, Long-Term | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols
General Protocol for Preparing this compound for Disposal from a Solution:
-
Identify the appropriate liquid hazardous waste container. Ensure it is compatible with the solvent in which this compound is dissolved.
-
Carefully transfer the this compound solution into the waste container using a funnel to prevent spills. This should be done inside a chemical fume hood.
-
Rinse the original container with a small amount of the same solvent to remove any residual compound. Transfer this rinse solution into the hazardous waste container.
-
Securely cap the hazardous waste container.
-
Update the waste log for the container, if required by your institution.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
A logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.
References
Essential Safety and Handling Protocols for SHP389
Disclaimer: The following guidance is a generalized template for handling potentially hazardous chemical compounds in a laboratory setting. "SHP389" is not a publicly documented substance; therefore, this document is illustrative. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical to be handled and adapt these procedures accordingly.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound. All PPE should be inspected before use and be of a safe design and construction.[3]
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Required if not handled in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Sterile nitrile gloves | Lab coat | Not generally required if handled in a biosafety cabinet |
| Animal Dosing and Handling | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat or disposable gown | N95 respirator may be required based on aerosolization risk |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of this compound.
Operational Plan:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance, fume hood, and necessary utensils are available and clean.
-
Have spill containment materials readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing and initial reconstitution of solid this compound within a chemical fume hood or other ventilated enclosure.
-
Use anti-static weigh paper or boats.
-
Slowly add solvent to the solid to avoid aerosolization.
-
-
General Handling:
-
Always handle solutions of this compound within a fume hood.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
Avoid creating aerosols.
-
Storage Plan:
-
Short-Term Storage: Store stock solutions at 2-8°C for up to one week, protected from light.
-
Long-Term Storage: Aliquot and store at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.
-
Solid Compound: Store at room temperature in a desiccator, away from incompatible materials.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures
Immediate and appropriate response to emergencies is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is large or you are unsure how to proceed, contact Environmental Health and Safety.
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. Collect all contaminated materials in a sealed hazardous waste container.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for this compound In Vitro Efficacy Testing
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
Hypothetical Signaling Pathway Affected by this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
